YE6144
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H27ClFN7O |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(2S)-1-N-[6-fluoro-3-[(E)-2-(6-morpholin-4-ylpyridazin-3-yl)ethenyl]-1H-indazol-5-yl]butane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H26FN7O.ClH/c1-2-14(23)13-24-20-11-16-18(26-27-19(16)12-17(20)22)5-3-15-4-6-21(28-25-15)29-7-9-30-10-8-29;/h3-6,11-12,14,24H,2,7-10,13,23H2,1H3,(H,26,27);1H/b5-3+;/t14-;/m0./s1 |
InChI Key |
NUNTVCPRDFANCY-ZOWAZICSSA-N |
Isomeric SMILES |
CC[C@@H](CNC1=C(C=C2C(=C1)C(=NN2)/C=C/C3=NN=C(C=C3)N4CCOCC4)F)N.Cl |
Canonical SMILES |
CCC(CNC1=C(C=C2C(=C1)C(=NN2)C=CC3=NN=C(C=C3)N4CCOCC4)F)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of YE6144
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
YE6144 is a novel small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).[1] Extensive research demonstrates that this compound selectively suppresses the activity of IRF5 by directly inhibiting its phosphorylation.[2][3][4] This action prevents the nuclear translocation of IRF5, thereby blocking the downstream transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6] Notably, this compound exhibits high selectivity for IRF5, with minimal impact on the related NF-κB signaling pathway.[4][5][7] Preclinical studies in mouse models of lupus have shown that this compound can attenuate disease progression, reduce autoantibody production, and alleviate symptoms such as splenomegaly and renal dysfunction, highlighting its therapeutic potential.[5][6][8]
Core Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of Interferon Regulatory Factor 5 (IRF5). IRF5 is a critical mediator of innate immune responses, particularly downstream of endosomal Toll-like receptors (TLRs) such as TLR7, TLR8, and TLR9, which recognize nucleic acids.[1][4]
Upon TLR activation, a signaling cascade involving the MyD88 adaptor protein leads to the activation of various kinases, including IKKβ, which are responsible for phosphorylating IRF5.[5][9] Phosphorylation is a critical activation step that induces a conformational change in IRF5, leading to its dimerization and subsequent translocation from the cytoplasm to the nucleus.[5] Once in the nucleus, IRF5 binds to specific DNA sequences (Interferon-Stimulated Response Elements, or ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-12).[5][7]
This compound exerts its inhibitory effect by preventing the phosphorylation of IRF5.[2][4] By blocking this crucial activation step, this compound ensures that IRF5 remains in its inactive, monomeric state in the cytoplasm, thereby inhibiting its entire downstream signaling cascade. A key feature of this compound is its selectivity; while sharing upstream kinases like IKKβ, the activation of the transcription factor NF-κB is only marginally affected by this compound, suggesting a discriminatory mechanism of action.[4][7]
Signaling Pathway Visualization
The following diagram illustrates the TLR7/9 signaling pathway and the specific point of intervention for this compound.
Caption: TLR signaling pathway leading to IRF5 and NF-κB activation, with this compound inhibition point.
Quantitative Data Presentation
The inhibitory activity and efficacy of this compound have been quantified in various in vitro and in vivo experimental systems. The key data are summarized below.
| Parameter | System / Cell Type | Stimulant | Value | Reference |
| IC₅₀ | Human Peripheral Blood Mononuclear Cells (PBMCs) | R-848 (3 µM) | ~0.09 µM | [2][4][6] |
| Effective Concentration | Human PBMCs | R-848 (3 µM) | 1 µM | [2][8] |
| Effective Concentration | Mouse Splenocytes | R-848 (3 µM) | 3 µM | [2][8] |
| Effective Dose | NZB/W F1 Mouse Model of SLE | N/A | 40.0 mg/kg (s.c.) | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Protocol: In Vitro Inhibition of IRF5 Phosphorylation
This protocol details the methodology used to assess the direct impact of this compound on IRF5 phosphorylation in primary immune cells.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Alternatively, prepare splenocytes from wild-type mice by mechanical dissociation of the spleen followed by red blood cell lysis.
-
Resuspend cells in complete RPMI-1640 medium.
-
-
Compound Treatment:
-
Cell Stimulation:
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.
-
Determine protein concentration using a BCA assay.
-
-
Immunoassay:
-
Analyze cell lysates using a capillary-based immunoassay (e.g., Simple Western) or traditional Western Blot.[4][10]
-
Use primary antibodies specific for phospho-IRF5 (targeting key sites like S462) and total IRF5.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[4][10]
-
Quantify band intensities to determine the ratio of phosphorylated IRF5 to total IRF5.
-
Protocol: In Vitro Cytokine Production Assay
This protocol is used to measure the functional consequence of IRF5 inhibition, specifically the reduction in type I IFN production.
-
Cell Preparation:
-
Isolate and prepare human PBMCs as described in Protocol 4.1.
-
-
Compound Treatment:
-
Pre-treat PBMCs with a dose range of this compound (e.g., 0.03–10 µM) or DMSO vehicle control for 30 minutes.[4]
-
-
Cell Stimulation:
-
Supernatant Collection:
-
Centrifuge the cell plates and carefully collect the culture supernatant.
-
-
ELISA:
-
Measure the concentration of IFN-α and IFN-β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]
-
Plot the results on a logarithmic scale against the this compound concentration to determine the IC₅₀ value using a four-parameter logistic curve fit.[4][10]
-
Experimental Workflow Visualization
The diagram below outlines the general workflow for the in vitro testing of this compound.
Caption: A generalized workflow for in vitro analysis of this compound's inhibitory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
YE6144: A Prototypical Inhibitor of Interferon Regulatory Factor 5 (IRF5) for Inflammatory Diseases
An In-depth Technical Guide
Abstract Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor that mediates immune responses downstream of Toll-like receptors (TLRs) and other innate immune sensors.[1][2][3] Dysregulated IRF5 activity is strongly associated with the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), making it a compelling therapeutic target.[2][4][5] This document provides a comprehensive technical overview of YE6144, a novel small-molecule inhibitor of IRF5. This compound selectively suppresses IRF5 activation by inhibiting its phosphorylation, leading to reduced production of type I interferons and other pro-inflammatory cytokines.[4][6][7] We detail the IRF5 signaling pathway, present preclinical data for this compound in structured tables, and provide detailed protocols for key experimental assays used in its characterization. This guide is intended for researchers and drug development professionals investigating novel therapeutics for inflammatory and autoimmune disorders.
Introduction: The Role of IRF5 in Inflammation
Interferon Regulatory Factor 5 (IRF5) is a member of the IRF family of transcription factors, which play essential roles in host defense, immune regulation, and oncogenesis.[1] Unlike other IRFs that primarily drive antiviral responses, IRF5 is a key regulator of pro-inflammatory gene expression.[1] It is constitutively expressed in various immune cells, including macrophages, dendritic cells (DCs), and B cells.[1][2]
Genetic studies have identified polymorphisms in the IRF5 gene that are associated with an increased risk for several autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[2][8] In patients with SLE, both the expression and activation of IRF5 are significantly elevated, correlating with disease activity.[2][5] IRF5 activation leads to the production of numerous cytokines implicated in autoimmunity, such as type I interferons (IFN-α/β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2] This central role in driving inflammation highlights IRF5 as a promising target for therapeutic intervention.
The IRF5 Signaling Pathway
IRF5 is activated downstream of several pattern recognition receptors, most notably the Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR8.[2][9] The canonical activation pathway is dependent on the adaptor protein MyD88.[2][9]
Upon ligand binding, TLRs recruit MyD88, which in turn recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4, and TNF receptor-associated factor 6 (TRAF6).[2][8][9] This complex, often termed the "Myddosome," initiates a signaling cascade where TRAF6, an E3 ubiquitin ligase, mediates the K63-linked ubiquitination of IRF5.[2][9] Subsequently, the kinase IKKβ (Inhibitor of nuclear factor Kappa-B Kinase beta) is activated, which phosphorylates IRF5 at key serine residues in its C-terminal region.[1][2][8]
These post-translational modifications—ubiquitination and phosphorylation—induce a conformational change in IRF5, leading to its homodimerization and subsequent translocation from the cytoplasm to the nucleus.[1][2] In the nucleus, the IRF5 homodimer binds to specific DNA sequences in the promoters of target genes, driving the transcription of type I IFNs and pro-inflammatory cytokines.[1] The small-molecule inhibitor this compound specifically intervenes in this pathway by preventing the critical phosphorylation step, thereby blocking IRF5 activation.[6][7]
This compound: A Selective IRF5 Inhibitor
This compound is a prototypical small-molecule inhibitor of IRF5, identified through high-throughput screening of chemical libraries.[10][11] Its primary mechanism of action is the selective suppression of IRF5 activity through the inhibition of its phosphorylation.[6][7] While upstream kinases like IKKβ are shared with other pathways, such as NF-κB activation, studies have shown that this compound only minimally affects NF-κB nuclear translocation.[4][7] This suggests a selective interaction that discriminates between the activation of IRF5 and NF-κB, providing a targeted therapeutic approach with a potentially favorable safety profile.[7]
Preclinical Characterization of this compound
The efficacy of this compound has been evaluated in both in vitro cellular assays and in vivo animal models of autoimmune disease.
In Vitro Efficacy
This compound demonstrates potent activity in primary human and mouse immune cells. It effectively inhibits the phosphorylation of IRF5, blocks the production of type I interferons, and reduces the expression of IFN-stimulated genes.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Cell Type | Stimulus | Key Result | Reference |
|---|---|---|---|---|
| Type I IFN Production | Human PBMCs | R-848 (TLR7 agonist) | IC₅₀ ≈ 0.09 µM | [6][12][13] |
| IRF5 Phosphorylation | Human PBMCs | R-848 | Inhibition observed at 1 µM | [6][7][14] |
| IRF5 Phosphorylation | Mouse Splenocytes | R-848 | Inhibition observed at 3 µM | [6][14] |
| IRF5 Nuclear Translocation | Human Monocytes & pDCs | R-848 | Substantial inhibition at 1 µM | [7][13] |
| Gene Expression | Mouse Splenocytes | TLR7/9 ligands | Weakened induction of Ifnb1 & Ifna | [13][14] |
| NF-κB p65 Translocation | Human Monocytes & pDCs | R-848 | Marginally inhibited or unchanged |[7] |
In Vivo Efficacy
The therapeutic potential of this compound was assessed in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease that closely mimics human SLE. Administration of this compound, both before and after disease onset, effectively suppressed disease progression.
Table 2: Summary of In Vivo Efficacy of this compound in NZB/W F1 Mouse Model of SLE
| Parameter | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|
| Autoantibody Production | 40 mg/kg, s.c. | Suppressed exacerbation of autoantibodies | [6][7][13][14] |
| Splenomegaly | 40 mg/kg, s.c. (post-onset) | Suppressed spleen enlargement | [7][13][14] |
| Renal Dysfunction | 40 mg/kg, s.c. (post-onset) | Alleviated proteinuria and glomerulonephritis | [7][14] |
| Disease Progression | 40 mg/kg, s.c. | Maintained remission and slowed disease course |[7][12] |
Key Experimental Methodologies
The characterization of an IRF5 inhibitor like this compound involves a series of specific biochemical and cellular assays. Below are detailed protocols for several key experiments.
Luciferase Reporter Assay for High-Throughput Screening
This assay is used to screen large compound libraries for inhibitors of IRF5-mediated transcription.[10]
-
Cell Line : Use a stable cell line (e.g., THP-1 monocytes) co-transfected with two plasmids:
-
Plating : Seed the reporter cells into 96- or 384-well plates at a predetermined density (e.g., 40,000 cells/well).[17]
-
Compound Treatment : Add library compounds (typically at 1-10 µM) to the wells and incubate for 1 hour. Include DMSO as a vehicle control.
-
Stimulation : Induce IRF5 activation by adding a TLR agonist like R-848 (e.g., 3 µM final concentration).
-
Incubation : Incubate the plates at 37°C with 5% CO₂ for 6-24 hours.[17]
-
Lysis and Reading : Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.[15][16]
-
Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Identify compounds that selectively reduce the normalized signal in stimulated cells without affecting the basal signal or Renilla expression (to exclude cytotoxic compounds).[17]
IRF5 Phosphorylation Assay (Capillary-Based Immunoassay)
This assay directly measures the inhibition of IRF5 phosphorylation.[7][18]
-
Cell Culture and Treatment : Culture human PBMCs or mouse splenocytes. Pre-treat cells with this compound (e.g., 1-3 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation : Add R-848 (e.g., 3 µM) and incubate for 60 minutes to induce IRF5 phosphorylation.
-
Cell Lysis : Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Immunoassay : Analyze cell lysates (equal protein amounts) using a capillary-based immunoassay system (e.g., Wes™). Load lysates and primary antibodies against phospho-IRF5 (Ser462), total IRF5, and a loading control (e.g., GAPDH).[18]
-
Data Analysis : Quantify the chemiluminescent signal for each protein. Normalize the phospho-IRF5 signal to the total IRF5 signal to determine the extent of phosphorylation inhibition by this compound.
Immunoprecipitation (IP) of IRF5
This protocol is used to isolate IRF5 and its interacting partners.
-
Cell Lysis : Lyse treated and untreated cells (e.g., THP-1 or Ramos B cells) in a non-denaturing lysis buffer (e.g., 1% Triton X-100 based buffer) with protease/phosphatase inhibitors.[19][20]
-
Pre-clearing : Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[20]
-
Immunoprecipitation : Transfer the pre-cleared lysate to a new tube. Add a validated anti-IRF5 antibody (or an isotype control IgG) and incubate overnight at 4°C with rotation.[19][21]
-
Complex Capture : Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[22]
-
Washing : Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-4 times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]
-
Elution : Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis : Analyze the eluted proteins by Western blotting using antibodies against IRF5 or suspected interacting proteins.
Chromatin Immunoprecipitation (ChIP) for IRF5 Target Genes
ChIP is used to determine if IRF5 directly binds to the promoter regions of specific genes following activation.
-
Cross-linking : Treat cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[23]
-
Cell Lysis and Chromatin Shearing : Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.[24]
-
Immunoprecipitation : Dilute the sheared chromatin and perform immunoprecipitation overnight at 4°C using an anti-IRF5 antibody, following the steps outlined in the IP protocol (5.3). Use a normal IgG as a negative control. An "input" sample (a fraction of the sheared chromatin) should be saved.
-
Washing and Elution : Wash the captured immune complexes extensively to remove non-specific chromatin. Elute the protein-DNA complexes from the beads.[25]
-
Reverse Cross-linking : Add NaCl to the eluates and the input sample and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
DNA Purification : Treat samples with RNase A and Proteinase K, then purify the DNA using a silica-based column or phenol-chloroform extraction.[23][25]
-
Analysis : Use quantitative PCR (qPCR) with primers specific for the promoter regions of known or putative IRF5 target genes (e.g., IFNB1, IL6). Compare the amount of precipitated DNA in the IRF5-IP sample to the IgG control, normalized to the input sample, to determine enrichment.
Summary and Future Directions
This compound represents a significant tool for studying the biological functions of IRF5. As a selective inhibitor of IRF5 phosphorylation, it has demonstrated potent anti-inflammatory effects in both cellular and preclinical models of autoimmune disease.[4][7] The data strongly support the hypothesis that targeting IRF5 is a viable therapeutic strategy for conditions like SLE, where its activity is aberrantly high.[11]
Further research is needed to fully elucidate the detailed molecular interactions between this compound and its target, which may require structural optimization to develop a clinical candidate.[7] Nevertheless, the successful preclinical use of this compound provides a robust proof-of-concept for IRF5 inhibition and paves the way for the development of a new class of therapeutics for autoimmune and inflammatory diseases.
References
- 1. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 2. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 3. IRF5 - Wikipedia [en.wikipedia.org]
- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of IRF5 inhibitors [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 13. | BioWorld [bioworld.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Specific detection of interferon regulatory factor 5 (IRF5): A case of antibody inequality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 21. Development of Monoclonal Antibodies Against Human IRF-5 and Their Use in Identifying the Binding of IRF-5 to Nuclear Import Proteins Karyopherin-α1 and -β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. youtube.com [youtube.com]
The Selective Inhibition of IRF5 Phosphorylation by YE6144: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. Its activation is tightly regulated by post-translational modifications, primarily phosphorylation. Dysregulation of IRF5 activity is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a compelling therapeutic target. This document provides a detailed technical guide on YE6144, a novel small-molecule inhibitor that selectively targets IRF5 phosphorylation. We will delve into the molecular pathways of IRF5 activation, the mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for assessing its activity.
The IRF5 Signaling Pathway
IRF5 is a latent transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.[1] Its activation is a multi-step process initiated by upstream signaling from pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).
Upstream Activation and Kinase Involvement
The TLR-MyD88 pathway is a well-characterized activator of IRF5.[1][2] Upon ligand binding, TLRs recruit the adaptor protein MyD88, initiating a signaling cascade that involves IRAK4, TRAF6, and TAK1.[1][3] This cascade culminates in the activation of several kinases, including IκB kinase β (IKKβ), TANK-binding kinase 1 (TBK1), and Receptor-Interacting Protein 2 (RIP2), which directly phosphorylate IRF5.[1][2][4]
Phosphorylation and Dimerization
IRF5 possesses multiple phosphorylation sites primarily located in a C-terminal serine-rich region.[1][2][3] Phosphorylation at specific residues, such as Ser462 by IKKβ, is a crucial step that induces a conformational change, leading to the homodimerization of IRF5.[3][5] Other identified phosphorylation sites include T10, S158, S309, S317, S451, S425, S427, S430, and S436, each potentially contributing to different aspects of IRF5 activity, including nuclear translocation and transcriptional regulation.[1][2]
Nuclear Translocation and Transcriptional Activity
Once phosphorylated and dimerized, IRF5 translocates to the nucleus, where it binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of target genes.[6] This leads to the transcription of type I IFNs (IFN-α and IFN-β) and other pro-inflammatory cytokines like IL-6 and TNF-α.[1]
Figure 1. Simplified IRF5 signaling pathway upon TLR activation.
This compound: A Prototypical IRF5 Inhibitor
This compound is a small-molecule compound identified as a prototypical inhibitor of IRF5.[7][8] Its primary mechanism of action is the selective suppression of IRF5 activity through the inhibition of its phosphorylation.[7][9]
Mechanism of Action
This compound effectively blocks the phosphorylation of IRF5, which in turn prevents its dimerization and subsequent nuclear translocation.[1][9] This leads to a significant reduction in the production of type I IFNs and other inflammatory cytokines.[10][11] Notably, this compound demonstrates selectivity for IRF5, with only minimal effects on the activation of NF-κB, another key transcription factor downstream of the TLR-MyD88 pathway.[1][9]
Figure 2. Mechanism of action of this compound on the IRF5 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Stimulant | Value | Reference |
| IC₅₀ (IFN-β & IFN-α production) | Human PBMCs | R-848 | 0.09 µM | [7][8][10] |
| Concentration for IRF5 Phosphorylation Inhibition | Human PBMCs | R-848 | 1 µM | [7][11] |
| Concentration for IRF5 Phosphorylation Inhibition | Mouse Splenocytes | R-848 | 3 µM | [7][11] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| NZB/W F1 mice (SLE model) | 40.0 mg/kg | Subcutaneous (s.c.), once | Suppressed autoantibody production, splenomegaly, and renal dysfunction | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on IRF5 phosphorylation and downstream signaling.
Cell Culture and Treatment
Objective: To prepare and treat primary immune cells with this compound and a TLR agonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
R-848 (TLR7/8 agonist)
-
DMSO (vehicle control)
Protocol:
-
Isolate PBMCs from healthy human donors or splenocytes from mice.
-
Culture the cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.
-
Pre-treat the cells with this compound at the desired concentrations (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) or an equivalent volume of DMSO for 30 minutes at 37°C.[11]
-
Stimulate the cells with a TLR agonist, such as 3 µM R-848, for the specified duration (e.g., 60 minutes for phosphorylation analysis, 24 hours for cytokine analysis).[11]
-
Harvest the cells for downstream analysis.
Analysis of IRF5 Phosphorylation by Capillary-Based Immunoassay (e.g., Simple Western)
Objective: To quantify the levels of phosphorylated and total IRF5 in cell lysates.
Materials:
-
Cell lysates from treated cells
-
Primary antibodies: anti-phospho-IRF5 (specific to the phosphorylation site of interest, e.g., Ser462), anti-total IRF5, and anti-GAPDH (loading control)
-
Capillary-based immunoassay system and reagents
Protocol:
-
Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare the samples for the capillary-based immunoassay according to the manufacturer's instructions.
-
Load the cell lysates and antibodies into the system.
-
Run the assay to separate proteins by size and detect the target proteins.
-
Analyze the data to determine the relative levels of phosphorylated IRF5, normalized to total IRF5 and the loading control.[11]
Measurement of Cytokine Production by ELISA
Objective: To measure the concentration of type I IFNs in the culture supernatant.
Materials:
-
Culture supernatants from treated cells
-
ELISA kits for IFN-α and IFN-β
-
Microplate reader
Protocol:
-
Collect the culture supernatants after the 24-hour stimulation period.
-
Perform the ELISA for IFN-α and IFN-β according to the manufacturer's protocol.[11]
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
Figure 3. General experimental workflow for evaluating this compound activity.
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by IRF5 hyperactivation. Its ability to selectively inhibit IRF5 phosphorylation without significantly affecting NF-κB signaling highlights its potential for a more targeted immunomodulatory approach. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting the IRF5 pathway. Further studies are warranted to elucidate the detailed molecular interactions of this compound and to optimize its pharmacological properties for clinical development.[9]
References
- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 3. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 4. Activation of Interferon Regulatory Factor 5 by Site Specific Phosphorylation | PLOS One [journals.plos.org]
- 5. Protein kinase IKKβ-catalyzed phosphorylation of IRF5 at Ser462 induces its dimerization and nuclear translocation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRF5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
YE6144: A Prototypical Inhibitor of IRF5 for the Potential Treatment of Autoimmune Diseases
An In-depth Technical Guide on the Discovery and Preclinical Development of YE6144
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5). All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.
Introduction
Interferon Regulatory Factor 5 (IRF5) is a key transcription factor in the innate immune system, playing a crucial role in the downstream signaling of Toll-like receptors (TLRs), particularly TLR7 and TLR9.[1] Dysregulation and hyperactivation of IRF5 have been strongly implicated in the pathogenesis of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[2][3] This has positioned IRF5 as a compelling therapeutic target for the development of novel immunomodulatory agents.[2][3] this compound is a prototypical small-molecule inhibitor of IRF5 that has demonstrated promising preclinical activity in cellular and animal models of autoimmunity.[4][5]
Discovery and Development
This compound was identified through a high-throughput screening (HTS) campaign of approximately 100,000 compounds aimed at discovering selective inhibitors of IRF5 transcriptional activity.[4] Following the initial screening, a hit compound was further optimized through the analysis of its analogs, leading to the identification of this compound.[4]
References
- 1. | BioWorld [bioworld.com]
- 2. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
In-Depth Technical Guide to YE6144: A Prototypical IRF5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YE6144 is a potent and selective small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). By specifically targeting the phosphorylation of IRF5, this compound effectively blocks its activation and subsequent downstream signaling, leading to the suppression of pro-inflammatory cytokines, including type I interferons (IFNs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in immunology and drug development.
Chemical Structure and Properties
This compound is chemically defined as (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride.[1][2] Its structure is characterized by a fluoro-indazolyl core linked to a morpholinopyridazinyl vinyl group and a butanediamine side chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride | [1] |
| CAS Number | 3065657-02-2 | [1][3] |
| Molecular Formula | C21H27ClFN7O | [1][3] |
| Molecular Weight | 447.94 g/mol | [1][3] |
| Appearance | Solid | [4] |
| SMILES | CC--INVALID-LINK--N.[H]Cl | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO (in vitro) | 55 mg/mL (122.78 mM) | Sonication is recommended. | [3] |
| DMSO (in vitro) | 70 mg/mL (156.27 mM) | Ultrasonic and warming to 60°C. | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo) | 10 mg/mL (22.32 mM) | Sonication is recommended. Solvents should be added sequentially. | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) (in vivo) | ≥ 10 mg/mL (22.32 mM) | Clear solution. | |
| 10% DMSO + 90% Corn Oil (in vivo) | ≥ 10 mg/mL (22.32 mM) | Clear solution. |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [3] |
| In Solvent | -80°C | 1 year | [3] |
Mechanism of Action and Signaling Pathway
This compound is a prototypical inhibitor of IRF5, a transcription factor that plays a critical role in the innate immune response.[4][5] The primary mechanism of action of this compound is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[3][4][5] This post-translational modification is a crucial step for the activation, dimerization, and nuclear translocation of IRF5, which are all necessary for its function as a transcriptional activator of target genes.
The signaling pathway affected by this compound is primarily the Toll-like receptor (TLR) pathway, particularly TLR7 and TLR9 which are implicated in the pathogenesis of SLE. Upon stimulation by their respective ligands (e.g., single-stranded RNA for TLR7 and CpG DNA for TLR9), TLRs initiate a signaling cascade that leads to the activation of kinases responsible for IRF5 phosphorylation. By inhibiting this phosphorylation step, this compound effectively blocks the downstream production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4][6]
In Vitro and In Vivo Efficacy
In Vitro Studies
This compound has demonstrated potent inhibitory activity in various in vitro assays.
Table 4: In Vitro Activity of this compound
| Assay | Cell Type | Treatment | Result | Reference |
| IRF5 Phosphorylation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 or 3 µM this compound for 30 min | Inhibition of IRF5 phosphorylation. | [4] |
| IRF5 Phosphorylation | Mouse Splenocytes | 1 or 3 µM this compound for 30 min | Inhibition of IRF5 phosphorylation. | [4] |
| Type I IFN Production | Human PBMCs stimulated with R-848 | 0-10 µM this compound for 30 min | IC50 of approximately 0.09 µM. | [3][4] |
| Type I IFN Gene Induction | Mouse Splenocytes stimulated with TLR7 or TLR9 ligands | Pretreatment with this compound | Remarkable weakening of Ifnb1 and Ifna gene induction. | [4] |
In Vivo Studies
The efficacy of this compound has been evaluated in a mouse model of systemic lupus erythematosus (SLE).
Table 5: In Vivo Activity of this compound in a Mouse Model of SLE
| Animal Model | Dosage and Administration | Key Findings | Reference |
| NZB/W F1 mice | 40.0 mg/kg, subcutaneous injection, once | Suppressed the exacerbation of autoantibody production. Suppressed splenomegaly and renal dysfunction. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.
Inhibition of IRF5 Phosphorylation in Human PBMCs and Mouse Splenocytes
-
Cell Preparation: Isolate human PBMCs from healthy donors or splenocytes from mice.
-
Pre-incubation: Pre-treat the cells with this compound (1 or 3 µM) or DMSO (vehicle control) for 30 minutes.
-
Stimulation: Stimulate the cells with a TLR7 agonist, such as R-848, to induce IRF5 phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates using Phos-tag SDS-PAGE, which allows for the separation of phosphorylated proteins from their non-phosphorylated counterparts. Transfer the proteins to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for total IRF5. The phosphorylated form of IRF5 will appear as a band with reduced mobility compared to the non-phosphorylated form.
Measurement of Type I IFN Production by ELISA
-
Cell Culture: Plate human PBMCs and pre-treat with varying concentrations of this compound (0-10 µM) or DMSO for 30 minutes.
-
Stimulation: Stimulate the cells with R-848 for 24 hours to induce the production and secretion of type I IFNs.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits specific for human IFN-α and IFN-β to quantify the concentration of these cytokines in the supernatants.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of type I IFN production.
In Vivo Mouse Model of Systemic Lupus Erythematosus
-
Animal Model: Utilize NZB/W F1 mice, a well-established model that spontaneously develops an autoimmune disease resembling human SLE.
-
Treatment: Administer a single subcutaneous injection of this compound (40.0 mg/kg) or vehicle control.
-
Monitoring: Monitor disease progression by measuring parameters such as:
-
Autoantibody titers: Collect serum periodically and measure the levels of anti-dsDNA antibodies by ELISA.
-
Splenomegaly: Measure spleen weight at the end of the study.
-
Renal dysfunction: Assess kidney function by measuring proteinuria.
-
-
Data Analysis: Compare the disease parameters between the this compound-treated group and the control group to evaluate the therapeutic efficacy of the compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases driven by IRF5 hyperactivation. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and the availability of detailed experimental protocols make it a valuable tool for further research and development in the field of immunology and drug discovery. The data summarized in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of targeting the IRF5 signaling pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IFN-α production by real-time quantitative PCR (RT-qPCR) and ELISA. [bio-protocol.org]
- 6. This compound | Interferon IRF5 Inhibitor | TargetMol [targetmol.com]
YE6144 Target Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YE6144 is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in the innate immune system.[1][2][3] IRF5 activation is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a compelling therapeutic target.[4] this compound exerts its inhibitory effect by selectively suppressing the phosphorylation of IRF5, a critical step for its activation and subsequent nuclear translocation.[1][2][4] This document provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available data.
Core Mechanism of Action
This compound selectively inhibits the phosphorylation of IRF5.[1][4] This post-translational modification is essential for IRF5's function as a transcription factor that drives the expression of pro-inflammatory cytokines, including type I interferons (IFNs).[5] By preventing IRF5 phosphorylation, this compound effectively blocks its downstream signaling cascade.
Quantitative Inhibitory Profile
The primary target of this compound is the IRF5 pathway. The following table summarizes the known quantitative inhibitory data for this compound.
| Target Pathway/Process | Assay System | Readout | IC50 | Reference |
| Type I Interferon Production | R-848 stimulated human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α and IFN-β levels | ~0.09 µM | [1][4][6] |
| IRF5 Phosphorylation | R-848 stimulated human PBMCs | Phospho-IRF5 levels | 1 µM (concentration for inhibition) | [1][7] |
| IRF5 Phosphorylation | R-848 stimulated mouse splenocytes | Phospho-IRF5 levels | 3 µM (concentration for inhibition) | [1][7] |
Target Selectivity
A crucial aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects.
Selectivity against NF-κB Pathway
The activation of IRF5 and the transcription factor NF-κB can share common upstream signaling components, including the kinase IKKβ in the Toll-like receptor (TLR)-MyD88 pathway.[4][8] However, studies have demonstrated that this compound is highly selective for the IRF5 pathway over the NF-κB pathway. In human monocytes and plasmacytoid dendritic cells (pDCs), this compound substantially inhibits the nuclear translocation of IRF5 but has only a marginal inhibitory effect on the nuclear translocation of the NF-κB p65 subunit.[4] This suggests that this compound acts on a component of the signaling pathway that is specific to IRF5 activation or that it directly interferes with the IRF5 phosphorylation event in a manner that does not affect IKKβ's activity towards its other substrates like IκBα.
Kinome-wide Selectivity
As of the latest available information, a comprehensive, quantitative kinome-wide selectivity profile for this compound has not been publicly disclosed. Such a profile, typically generated through large-scale kinase panel screening, would provide detailed insights into the specificity of this compound against a broad range of kinases. The absence of this data means that the full off-target profile of this compound remains to be characterized.
Signaling Pathway
The following diagram illustrates the signaling pathway leading to IRF5 activation and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the activity of this compound.
IRF5 Phosphorylation Assay (Capillary-Based Immunoassay)
This assay is used to directly measure the inhibitory effect of this compound on the phosphorylation of IRF5.
1. Cell Culture and Treatment:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes are cultured in appropriate media.
-
Cells are pre-treated with this compound at desired concentrations (e.g., 1-3 µM) or vehicle (DMSO) for 30 minutes.[1][4]
-
Cells are then stimulated with a TLR7/8 agonist, such as R-848 (e.g., 3 µM), for 60 minutes to induce IRF5 phosphorylation.[4]
2. Cell Lysis:
-
After stimulation, cells are harvested and washed with cold PBS.
-
Cell pellets are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
3. Capillary-Based Immunoassay (e.g., Wes™ Simple Western):
-
Cell lysates are loaded into the capillaries of the automated western blotting system.
-
Proteins are separated by size through a stacking and separation matrix.
-
The separated proteins are immunoprobed with a primary antibody specific for phosphorylated IRF5 (p-IRF5).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.
-
Antibodies against total IRF5 and a housekeeping protein (e.g., GAPDH) are used for normalization and as a loading control.[4]
-
The signal is quantified to determine the relative levels of p-IRF5 in this compound-treated versus control cells.
Type I Interferon Production Assay (ELISA)
This assay quantifies the functional consequence of IRF5 inhibition by measuring the production of type I interferons.
1. Cell Culture and Treatment:
-
Human PBMCs are cultured in a 96-well plate.
-
Cells are pre-treated with a dose range of this compound (e.g., 0.03-10 µM) or vehicle (DMSO) for 30 minutes.[4]
-
Cells are then stimulated with R-848 (e.g., 3 µM) for 24 hours to induce the production and secretion of type I IFNs.[4]
2. Supernatant Collection:
-
After the 24-hour incubation, the culture plates are centrifuged to pellet the cells.
-
The culture supernatant, containing the secreted cytokines, is carefully collected.
3. ELISA (Enzyme-Linked Immunosorbent Assay):
-
The concentrations of IFN-α and IFN-β in the culture supernatants are measured using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal.
-
The intensity of the color is proportional to the concentration of the cytokine in the sample.
-
A standard curve is generated using recombinant cytokine standards to determine the absolute concentration of IFN-α and IFN-β in the samples.
4. Data Analysis:
-
The percentage of inhibition of type I IFN production is calculated for each concentration of this compound relative to the vehicle-treated control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[4]
Conclusion
This compound is a selective inhibitor of IRF5 phosphorylation, leading to the suppression of type I interferon production with an IC50 of approximately 0.09 µM. Its selectivity for the IRF5 pathway over the closely related NF-κB pathway is a key feature. While the detailed kinome-wide selectivity profile of this compound is not publicly available, the existing data strongly support its role as a valuable research tool for studying the physiological and pathological functions of IRF5 and as a prototypical molecule for the development of novel therapeutics for autoimmune diseases. Further characterization of its off-target activities will be crucial for its potential clinical translation.
References
- 1. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation [bio-protocol.org]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
YE6144: A Prototypical Inhibitor of IRF5 and its Role in Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule YE6144, a prototypical inhibitor of Interferon Regulatory Factor 5 (IRF5). It details its mechanism of action, its effects on innate immune signaling pathways, and summarizes key experimental data and protocols for its use in research settings. This document is intended for researchers, scientists, and professionals involved in drug development with an interest in innate immunity and autoimmune diseases.
Introduction to this compound and its Target: IRF5
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor that plays a pivotal role in the innate immune system.[1][2] It is a key mediator downstream of Toll-like receptors (TLRs), particularly the endolysosomal TLRs 7, 8, and 9, which are responsible for recognizing viral and bacterial nucleic acids.[3] Upon activation, IRF5 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2][3] While essential for host defense against pathogens, dysregulated IRF5 activity is strongly associated with the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and rheumatoid arthritis.[1][2][4]
This compound is a small-molecule compound that has been identified as a selective inhibitor of IRF5.[5][6] Its primary mechanism of action is the inhibition of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6][7] By selectively targeting IRF5, this compound presents a promising therapeutic strategy for modulating aberrant innate immune responses in autoimmune and inflammatory disorders.[1][2]
Mechanism of Action of this compound
This compound exerts its inhibitory effects on the innate immune system by specifically targeting the activation of IRF5. The key mechanistic steps are outlined below:
-
Inhibition of IRF5 Phosphorylation: this compound selectively suppresses the phosphorylation of IRF5.[5][6][7] This post-translational modification is essential for the activation of IRF5.
-
Blockade of Nuclear Translocation: By preventing phosphorylation, this compound effectively blocks the nuclear translocation of IRF5 in immune cells such as monocytes and plasmacytoid dendritic cells (pDCs).[7][8]
-
Selective Inhibition: While IRF5 and NF-κB share an upstream kinase, IKKβ, in the TLR-MyD88 signaling pathway, this compound demonstrates selectivity for IRF5.[7] The nuclear translocation of NF-κB is only marginally affected by this compound treatment.[1][7]
The signaling pathway illustrating the action of this compound is depicted in the following diagram:
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulus | This compound Concentration | Result | Reference |
| IC50 of Type I IFN Production | Human PBMCs | R-848 | ~0.09 µM | Dose-dependent decrease in IFN-β and IFN-α production.[7][8] | [7],[8] |
| IRF5 Phosphorylation Inhibition | Human PBMCs | R-848 (3 µM) | 1 µM | Inhibition of IRF5 phosphorylation.[5][7][9] | [5],[7],[9] |
| IRF5 Phosphorylation Inhibition | Mouse Splenocytes | R-848 (3 µM) | 3 µM | Inhibition of IRF5 phosphorylation.[5][7][9] | [5],[7],[9] |
| Type I IFN Gene Expression | Mouse Splenocytes | TLR7/9 Ligands | 3 µM | Weakened induction of Ifnb1 and Ifna genes.[7][9] | [7],[9] |
| IRF5 Nuclear Translocation | Human Monocytes & pDCs | R-848 (3 µM) | 1 µM | Substantial inhibition of IRF5 nuclear translocation.[7] | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Key Outcomes | Reference |
| NZB/W F1 Mouse Model of SLE | 40.0 mg/kg | Subcutaneous injection, once | Suppressed exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[5][9] | [5],[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the activity of this compound.
This protocol is designed to assess the direct inhibitory effect of this compound on IRF5 phosphorylation in primary immune cells.
-
Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Mouse splenocytes are isolated from wild-type mice.
-
-
Pre-treatment with this compound:
-
Stimulation:
-
Analysis:
This protocol quantifies the downstream functional consequence of IRF5 inhibition by measuring the production of type I interferons.
-
Cell Culture and Pre-treatment:
-
Stimulation:
-
Analysis:
This protocol evaluates the effect of this compound on the transcription of type I interferon genes.
-
Cell Culture and Pre-treatment:
-
Stimulation:
-
Cells are stimulated with various TLR ligands such as poly(U) (TLR7), R-848 (TLR7), CpG-A (TLR9), or CpG-B (TLR9) for a specified period.[7]
-
-
Analysis:
-
Total RNA is isolated from the cells.
-
The expression levels of Ifnb1 and Ifna are quantified by RT-qPCR.[4]
-
Conclusion
This compound is a valuable research tool for studying the role of IRF5 in innate immunity. Its selective inhibition of IRF5 phosphorylation provides a specific means to probe the downstream consequences of this signaling pathway. The data summarized in this guide highlight the potential of targeting IRF5 as a therapeutic strategy for autoimmune diseases characterized by IRF5 hyperactivation. The detailed experimental protocols provide a foundation for further investigation into the biological effects of this compound and the broader role of IRF5 in health and disease.
References
- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 3. IRF5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Whitepaper: YE6144, a Prototypical IRF5 Inhibitor, and its Impact on Type I Interferon Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
The type I interferon (IFN) signaling pathway is a cornerstone of the innate immune response, crucial for host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE). Interferon Regulatory Factor 5 (IRF5) has emerged as a critical transcription factor mediating the production of pro-inflammatory cytokines and type I IFNs downstream of Toll-like receptor (TLR) signaling. This document provides a technical overview of YE6144, a small-molecule inhibitor that selectively targets IRF5. We detail its mechanism of action, present its quantitative effects on type I IFN production, outline key experimental protocols for its evaluation, and visualize the relevant biological pathways and workflows.
The Role of IRF5 in Type I Interferon Signaling
Type I interferons (IFN-α and IFN-β) are potent cytokines that initiate a powerful antiviral and immunomodulatory state. Their production is triggered when pattern recognition receptors (PRRs), such as endosomal Toll-like receptors (TLR7, TLR8, TLR9) or the cytosolic DNA sensor cGAS, detect pathogen-associated molecular patterns (PAMPs).
Upon activation, these PRRs initiate distinct but converging signaling cascades. The TLR-MyD88 pathway, in particular, heavily relies on the activation of specific kinases that phosphorylate latent transcription factors.[1] Among these, IRF5 is pivotal for producing pro-inflammatory cytokines and type I IFNs.[1][2] In contrast, the cGAS-STING pathway primarily activates IRF3 to drive IFN-β transcription.[3][4] Activated IRF5 forms homodimers, translocates to the nucleus, and binds to the promoters of target genes, including IFNA and IFNB.[1][2] Given its central role, especially in TLR-driven inflammation, IRF5 has become a promising therapeutic target for autoimmune diseases characterized by an overactive type I IFN signature.[1][5]
Once produced, type I IFNs bind to the heterodimeric IFN-α/β receptor (IFNAR) on cell surfaces. This engagement activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6] Receptor-associated kinases JAK1 and TYK2 phosphorylate STAT1 and STAT2, which then associate with IRF9 to form the IFN-stimulated gene factor 3 (ISGF3) complex.[6] ISGF3 translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in gene promoters, and drives the expression of hundreds of IFN-stimulated genes (ISGs) that establish the antiviral and inflammatory state.[6]
This compound: A Selective Inhibitor of IRF5 Phosphorylation
This compound is a prototypical small-molecule inhibitor of IRF5.[7][8] Its primary mechanism of action is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[1][9] This action prevents the downstream dimerization and nuclear translocation of IRF5, thereby blocking the transcription of its target genes, including type I IFNs.[1][9] Studies have shown that this compound substantially inhibits IRF5 nuclear translocation in monocytes and plasmacytoid dendritic cells (pDCs).[9] Importantly, it has demonstrated selectivity, as the activation of NF-κB, which shares upstream kinases with IRF5, was only marginally inhibited in monocytes and was unchanged in pDCs following treatment.[1][9]
Quantitative Data Presentation
The efficacy of this compound has been quantified in several key in vitro and in vivo experiments. The data below are compiled from studies using human peripheral blood mononuclear cells (PBMCs), mouse splenocytes, and a mouse model of SLE.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulant | Value | Effect | Citation |
| IC₅₀ | Human HC PBMCs | R-848 (3 µM) | ~0.09 µM | Inhibition of IFN-α and IFN-β production | [5][7][9][10] |
| Effective Conc. | Human HC PBMCs | R-848 (3 µM) | 1 µM | Inhibition of IRF5 phosphorylation | [7][9][10][11] |
| Effective Conc. | Mouse WT Splenocytes | R-848 (3 µM) | 3 µM | Inhibition of IRF5 phosphorylation | [7][9][10][11] |
| Effective Conc. | Mouse WT Splenocytes | Various | 3 µM | Weakened induction of Ifnb1 and Ifna genes | [9][10] |
Table 2: In Vivo Administration of this compound
| Parameter | Animal Model | Dosage | Administration | Effect | Citation |
| Dosage | NZB/W F1 Mouse (SLE model) | 40.0 mg/kg | Subcutaneous (s.c.), once | Suppressed autoantibody production, splenomegaly, and renal dysfunction | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the activity of this compound.
Protocol 1: Inhibition of IRF5 Phosphorylation in PBMCs
This protocol is adapted from studies measuring the direct inhibitory effect of this compound on its target.[9][11]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Pre-treatment: Seed the PBMCs and pre-treat with this compound (e.g., at 1 µM) or a vehicle control (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist, such as R-848 (e.g., at 3 µM), for 60 minutes to induce IRF5 phosphorylation.
-
Lysis: Lyse the cells and collect the total protein.
-
Analysis: Analyze cell lysates via a capillary-based immunoassay (e.g., Wes) or standard Western Blot. Use antibodies against phospho-IRF5, total IRF5, and a loading control like GAPDH.
Protocol 2: Measurement of Type I IFN Production by ELISA
This protocol quantifies the functional downstream consequence of IRF5 inhibition.[9][11]
-
Cell Culture and Treatment: Isolate and culture human PBMCs as described above. Pre-treat cells with a dose range of this compound (e.g., 0.03–10 µM) or DMSO vehicle for 30 minutes.
-
Stimulation: Stimulate the cells with R-848 (3 µM) for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the culture supernatants.
-
ELISA: Measure the concentration of IFN-α and IFN-β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN concentration against the logarithmic concentration of this compound. Use a four-parameter log-logistic model to calculate the IC₅₀ value.
Protocol 3: Analysis of Type I IFN Gene Expression by RT-qPCR
This protocol assesses the effect of this compound at the transcriptional level in mouse cells.[9][11]
-
Cell Isolation: Prepare splenocytes from wild-type mice.
-
Treatment and Stimulation: Pre-treat splenocytes with this compound (3 µM) or DMSO for 30 minutes. Stimulate the cells with TLR7 ligands (e.g., R-848, poly(U)) or TLR9 ligands (e.g., CpG-A/B ODNs) for a specified period (e.g., 4-8 hours).
-
RNA Isolation: Isolate total RNA from the splenocytes using a suitable kit.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using specific primers for mouse Ifnb1, Ifna (pan-subtype), and a housekeeping gene (e.g., Actb).
-
Analysis: Calculate the relative expression of target genes using the ΔΔCt method.
Conclusion and Future Directions
This compound serves as a potent and selective inhibitor of IRF5, effectively reducing the production of type I interferons by blocking the phosphorylation of its target. With an in vitro IC₅₀ of approximately 0.09 µM for IFN inhibition and demonstrated efficacy in a preclinical model of lupus, this compound validates IRF5 as a druggable target for autoimmune diseases.[7][9]
Further research should aim to elucidate the precise kinase(s) inhibited by this compound that are responsible for IRF5 phosphorylation. While its selectivity against NF-κB activation is promising, comprehensive kinome screening and off-target profiling are necessary steps for clinical development. Optimizing the compound's structure could further improve its potency and pharmacokinetic properties, paving the way for novel therapeutics designed to quell the aberrant type I interferon signature that drives autoimmunity.[9]
References
- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
YE6144: A Technical Guide to a Novel IRF5 Inhibitor in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical node in the inflammatory signaling pathways that drive a number of autoimmune diseases. Its role in the production of type I interferons (IFNs) and other pro-inflammatory cytokines makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of YE6144, a novel small-molecule inhibitor of IRF5, for researchers and drug development professionals. We will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to IRF5 in Autoimmunity
Interferon Regulatory Factor 5 (IRF5) is a transcription factor that plays a pivotal role in the innate immune response.[1][2] Dysregulation of IRF5 activity is strongly associated with the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Sjögren's Syndrome.[3] IRF5 is a key mediator downstream of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are often implicated in the recognition of self-nucleic acids in autoimmune conditions. Upon activation, IRF5 translocates to the nucleus and drives the transcription of genes encoding type I IFNs (IFN-α/β) and a range of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This cascade of inflammatory mediators contributes to the chronic inflammation and tissue damage characteristic of autoimmune diseases.
This compound: A Selective IRF5 Inhibitor
This compound is a small-molecule compound identified as a selective inhibitor of IRF5.[5][6][7] Its primary mechanism of action is the inhibition of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6] By preventing IRF5 phosphorylation, this compound effectively blocks its ability to initiate the transcription of downstream inflammatory genes.[5][8] A key advantage of this compound is its selectivity for IRF5, with minimal effects on the activation of other transcription factors such as NF-κB, which is also involved in inflammatory responses.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Stimulant | IC50 Value | Reference |
| Type I IFN (IFN-β and IFN-α) Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | R-848 (TLR7/8 agonist) | 0.09 µM | [5][6][8] |
Table 2: In Vivo Efficacy of this compound in a Murine SLE Model (NZB/W F1 mice)
| Outcome Measure | Treatment | Result | Reference |
| Anti-dsDNA autoantibody production | This compound | Significant suppression | [2][9] |
| Splenomegaly | This compound | Significant suppression | [2][9] |
| Renal Dysfunction (Proteinuria) | This compound | Significant suppression | [2][9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the IRF5 signaling pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
In Vitro Inhibition of Type I Interferon Production
This protocol details the assessment of this compound's ability to inhibit the production of type I interferons in human peripheral blood mononuclear cells (PBMCs).
Protocol Steps:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Pre-treatment: Pre-treat the PBMCs with varying concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.[9][10]
-
Stimulation: Stimulate the pre-treated cells with a TLR7/8 agonist, such as R-848 (3 µM), for 24 hours to induce type I interferon production.[9][10]
-
Supernatant Collection: After the incubation period, centrifuge the cell cultures and collect the supernatants.
-
ELISA: Quantify the concentrations of IFN-α and IFN-β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) of this compound.[11]
Assessment of IRF5 Phosphorylation and Nuclear Translocation
This protocol describes the methods to evaluate the direct effect of this compound on IRF5 activation.
Protocol Steps:
-
Cell Treatment: Pre-treat human PBMCs or mouse splenocytes with this compound (e.g., 1-3 µM) or DMSO for 30 minutes, followed by stimulation with R-848 (3 µM) for 60 minutes.[9][10]
-
Cell Lysis and Western Blotting (for Phosphorylation):
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated IRF5 (p-IRF5) and total IRF5.
-
Use a loading control, such as GAPDH, to ensure equal protein loading.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence.
-
-
Immunofluorescence and Microscopy (for Nuclear Translocation):
-
After treatment, fix and permeabilize the cells.
-
Stain the cells with an antibody against IRF5 and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of IRF5 using fluorescence microscopy.
-
Quantify the nuclear translocation of IRF5 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
-
In Vivo Efficacy in a Murine Model of SLE
This protocol outlines the general procedure for evaluating the therapeutic potential of this compound in the NZB/W F1 mouse model of SLE.
Protocol Steps:
-
Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease that closely resembles human SLE.
-
Treatment Regimen: Begin treatment with this compound or a vehicle control before or after the onset of disease, depending on the study design. Administration can be via subcutaneous injection or other appropriate routes.[2][9]
-
Monitoring of Disease Progression:
-
Autoantibody Levels: Collect blood samples periodically and measure the levels of serum anti-double-stranded DNA (dsDNA) IgG antibodies using ELISA.[9]
-
Renal Function: Monitor for proteinuria regularly as an indicator of kidney damage.
-
-
Endpoint Analysis:
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases by selectively targeting the IRF5 signaling pathway. The preclinical data demonstrate its potent in vitro activity and in vivo efficacy in a relevant disease model. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other IRF5 inhibitors. Future studies should focus on elucidating the precise molecular interactions between this compound and IRF5, exploring its efficacy in other autoimmune disease models, and ultimately translating these promising preclinical findings into clinical development.
References
- 1. Interferon regulatory factor signaling in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon regulatory factor 5 in human autoimmunity and murine models of autoimmune disease. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 4. rheumres.org [rheumres.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. | BioWorld [bioworld.com]
- 9. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Selective IRF5 Inhibitor YE6144: A Technical Guide to its Interaction with TLR7/9 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule YE6144 and its mechanism of action in the context of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling pathways. This document details the molecular interactions, summarizes key quantitative data, and provides comprehensive experimental protocols for studying the effects of this compound.
Executive Summary
This compound is a potent and selective inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in the innate immune system.[1][2] IRF5 is a critical mediator of the downstream signaling cascades initiated by the activation of endosomal Toll-like receptors, particularly TLR7 and TLR9. These receptors play a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Dysregulation of these pathways is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).[3] this compound exerts its inhibitory effect by specifically blocking the phosphorylation of IRF5, a critical step for its activation, dimerization, and nuclear translocation.[1][2][3] This selective inhibition of IRF5 activation leads to a significant reduction in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
TLR7 and TLR9 Signaling Pathways and the Role of this compound
The activation of TLR7 and TLR9 by their respective ligands initiates a well-defined signaling cascade that culminates in the production of type I interferons and other inflammatory mediators. This compound intervenes at a critical downstream juncture of these pathways.
TLR7 Signaling Pathway
TLR7, located in the endosomal compartment, recognizes viral single-stranded RNA and synthetic imidazoquinoline compounds like R848. Ligand binding to TLR7 triggers its dimerization and the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This initiates the assembly of the "Myddosome," a multi-protein signaling complex. The core of the Myddosome consists of MyD88, IL-1 receptor-associated kinase 4 (IRAK4), and IRAK1.
Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its activation. The activated IRAK1, along with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase, dissociates from the complex. TRAF6 subsequently activates TGF-β-activated kinase 1 (TAK1), which in turn phosphorylates and activates the inhibitor of nuclear factor kappa-B kinase beta (IKKβ). IKKβ is the kinase responsible for the direct phosphorylation of IRF5. This phosphorylation event is the direct target of this compound's inhibitory action. Phosphorylated IRF5 then forms homodimers, translocates to the nucleus, and drives the transcription of type I interferon genes (IFNA and IFNB1).
TLR9 Signaling Pathway
Similar to TLR7, TLR9 is also an endosomal receptor that recognizes unmethylated CpG motifs present in bacterial and viral DNA. The binding of CpG DNA to TLR9 initiates a signaling cascade that is largely analogous to that of TLR7. It also utilizes the MyD88-dependent pathway, leading to the formation of the Myddosome complex, and subsequent activation of IRAK4, IRAK1, TRAF6, TAK1, and IKKβ. Consequently, IKKβ phosphorylates IRF5, which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferon genes. This compound effectively inhibits IRF5 phosphorylation in this pathway as well, thereby blocking the downstream production of type I IFNs.
Quantitative Data
The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the key findings.
| Parameter | Cell Type | Stimulus (Receptor) | Measured Effect | Value | Reference |
| IC50 | Human PBMCs | R-848 (TLR7) | Inhibition of Type I IFN (IFN-α/β) production | ~0.09 µM | [1][2] |
| Qualitative Inhibition | Mouse Splenocytes | CpG-A ODN, CpG-B ODN (TLR9) | Remarkable weakening of Ifna and Ifnb1 gene induction | - | [4] |
Note: A specific IC50 value for this compound in the context of TLR9 stimulation is not currently available in the public domain. However, qualitative data strongly support its inhibitory role in this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Inhibition of IRF5 Phosphorylation in Human PBMCs and Mouse Splenocytes
This protocol describes a method to assess the direct inhibitory effect of this compound on IRF5 phosphorylation.
4.1.1 Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes
-
This compound
-
DMSO (vehicle control)
-
R-848 (TLR7 agonist)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer
-
Antibodies for capillary-based immunoassay or Western blot: anti-phospho-IRF5, anti-total-IRF5, anti-GAPDH (loading control)
4.1.2 Workflow
4.1.3 Detailed Procedure
-
Isolate human PBMCs using a density gradient centrifugation method or prepare a single-cell suspension of mouse splenocytes.
-
Plate the cells at a suitable density in a multi-well plate.
-
Pre-treat the cells with this compound (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) or an equivalent volume of DMSO for 30 minutes at 37°C.[5]
-
Stimulate the cells with R-848 (e.g., 3 µM) for 60 minutes at 37°C.[5]
-
After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Analyze the lysates for phosphorylated IRF5 and total IRF5 levels using a capillary-based immunoassay or standard Western blotting procedures with specific antibodies. Use GAPDH as a loading control.
Measurement of Type I Interferon Production
This protocol outlines the measurement of IFN-α and IFN-β secretion from cells following TLR stimulation and treatment with this compound.
4.2.1 Materials
-
Human PBMCs or mouse splenocytes
-
This compound
-
DMSO
-
TLR7 agonists: R-848, poly(U)
-
TLR9 agonists: CpG-A ODN, CpG-B ODN
-
Cell culture medium
-
ELISA kits for human/mouse IFN-α and IFN-β
-
For gene expression analysis: RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for Ifna and Ifnb1.
4.2.2 Workflow for Cytokine Measurement (ELISA)
4.2.3 Detailed Procedure (ELISA)
-
Isolate and plate human PBMCs as described previously.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.03-10 µM) or DMSO for 30 minutes.[5]
-
Stimulate the cells with a TLR agonist, for example, 3 µM R-848, for 24 hours.[5]
-
After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentrations of IFN-α and IFN-β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Plot the dose-response curve and calculate the IC50 value for this compound.
4.2.4 Detailed Procedure (RT-qPCR for Gene Expression)
-
Isolate and plate mouse splenocytes.
-
Pre-treat the cells with this compound (e.g., 3 µM) or DMSO for 30 minutes.
-
Stimulate the cells with TLR7 ligands (e.g., 2 µg/ml poly(U) or 3 µM R-848) or TLR9 ligands (e.g., 1 µM CpG-A ODN or 0.15 µM CpG-B ODN) for a specified period (e.g., 4-8 hours).[5]
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of Ifna and Ifnb1 genes by quantitative PCR (qPCR) using specific primers. Normalize the expression to a housekeeping gene.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that selectively targets the TLR7 and TLR9 signaling pathways by inhibiting IRF5 phosphorylation. This guide provides a comprehensive overview of its mechanism of action, quantitative activity, and detailed experimental protocols to facilitate further research into its role in immunology and drug development. The provided diagrams and methodologies offer a solid foundation for scientists investigating innate immunity and the development of novel anti-inflammatory and autoimmune disease therapies.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
YE6144: Application Notes and Protocols for Cell Culture
A Prototypical Inhibitor of Interferon Regulatory Factor 5 (IRF5) for Research in Autoimmunity, Inflammation, and Oncology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5), in cell culture applications. This document outlines the mechanism of action, provides detailed protocols for its use, and summarizes key quantitative data for experimental planning.
This compound is a potent small molecule that selectively suppresses the activity of IRF5 by inhibiting its phosphorylation.[1][2][3][4] This targeted action makes it a valuable tool for investigating the role of the IRF5 signaling pathway in various physiological and pathological processes, including autoimmune diseases like systemic lupus erythematosus (SLE), inflammatory responses, and cancer.[5][6][7]
Mechanism of Action
This compound exerts its inhibitory effect by preventing the phosphorylation of IRF5.[1][2][5] IRF5 is a key transcription factor in the innate immune system, activated downstream of Toll-like receptors (TLRs) such as TLR7, TLR8, and TLR9.[5][8] Upon activation, IRF5 translocates to the nucleus and induces the expression of pro-inflammatory cytokines and type I interferons (IFNs).[5][6] By blocking IRF5 phosphorylation, this compound effectively inhibits these downstream events, leading to a reduction in the production of inflammatory mediators.[5][6] Notably, this compound has been shown to have minimal effect on the activation of NF-κB, another key transcription factor in inflammatory signaling, highlighting its selectivity for the IRF5 pathway.[5][6]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound in various in vitro settings. This data can serve as a starting point for designing experiments with different cell types and desired outcomes.
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM | 30 min | Inhibition of IRF5 phosphorylation | [1][9] |
| Mouse Splenocytes | 3 µM | 30 min | Inhibition of IRF5 phosphorylation | [1][9] |
| Human Healthy Control PBMCs | 0.03 - 10 µM | 30 min pretreatment, 24h stimulation | Dose-dependent decrease in IFN-β and IFN-α production | [5][10] |
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 (Type I IFN Production) | ~0.09 µM | Human Healthy Control PBMCs | Stimulated with 3 µM R-848 for 24 hours | [2][5] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the TLR7/8/9 signaling pathway.
Caption: Mechanism of this compound in the TLR signaling pathway.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution of Lyophilized Powder : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[11] For example, to prepare a 10 mM stock solution, dissolve 4.48 mg of this compound (MW: 447.94 g/mol ) in 1 mL of DMSO.
-
Solubility : this compound is soluble in DMSO at concentrations up to 70 mg/mL with the aid of ultrasonication and warming to 60°C.[9]
-
Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.
Caption: General workflow for in vitro studies with this compound.
Protocol 1: Inhibition of IRF5 Phosphorylation in Human PBMCs
This protocol describes how to assess the inhibitory effect of this compound on IRF5 phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
R-848 (TLR7/8 agonist)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Antibodies: anti-phospho-IRF5, anti-total-IRF5, anti-GAPDH (loading control)
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding : Seed human PBMCs in a 6-well plate at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium.
-
Pre-treatment : Pre-treat the cells with 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C in a CO2 incubator.[5][10]
-
Stimulation : Stimulate the cells with 3 µM R-848 for 60 minutes.[5][10]
-
Cell Lysis :
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting :
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF5, total IRF5, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Measurement of Type I Interferon Production by ELISA
This protocol details the measurement of IFN-α and IFN-β production from human PBMCs treated with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
R-848 (TLR7/8 agonist)
-
Human IFN-α and IFN-β ELISA kits
Procedure:
-
Cell Seeding : Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Pre-treatment : Pre-treat the cells with a range of this compound concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C in a CO2 incubator.[5][10]
-
Incubation : Incubate the plate for 24 hours at 37°C in a CO2 incubator.[5][10]
-
Supernatant Collection : Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the culture supernatants.
-
ELISA :
-
Perform the ELISA for human IFN-α and IFN-β according to the manufacturer's instructions.
-
Briefly, add the collected supernatants and standards to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis : Calculate the concentration of IFN-α and IFN-β in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Conclusion
This compound is a valuable research tool for dissecting the role of IRF5 in various biological processes. Its selectivity and potency make it an ideal candidate for in vitro studies aimed at understanding the downstream consequences of IRF5 inhibition. The protocols and data provided in these application notes offer a solid foundation for incorporating this compound into your research endeavors. As with any inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 8. IRF5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Interferon IRF5 Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for YE6144 in Human PBMC Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5), in human peripheral blood mononuclear cell (PBMC) assays. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and expected outcomes based on available data.
Introduction to this compound
This compound is a small-molecule compound that selectively inhibits the activity of IRF5 by preventing its phosphorylation.[1][2][3] IRF5 is a key transcription factor in the innate immune system, playing a crucial role in the production of pro-inflammatory cytokines and type I interferons (IFNs) in response to the activation of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9.[2][4] Dysregulated IRF5 activity is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).[2][3][4] this compound offers a targeted approach to modulate these inflammatory pathways. In human PBMCs, this compound has been shown to suppress the production of IFN-α, IFN-β, IL-6, and TNF in a dose-dependent manner.[4]
Mechanism of Action
This compound specifically targets the phosphorylation of IRF5.[1][4] Upon stimulation of TLRs (e.g., by viral components or nucleic acids), a signaling cascade is initiated that leads to the phosphorylation and subsequent activation of IRF5. Activated IRF5 then translocates to the nucleus, where it binds to DNA and promotes the transcription of target genes, including those for type I IFNs and other inflammatory cytokines. This compound intervenes in this process by inhibiting the phosphorylation step, thereby preventing IRF5 activation and nuclear translocation.[2][3][4] Notably, this compound has been observed to have minimal impact on the activation of NF-κB, another key transcription factor in inflammatory signaling, highlighting its selectivity for the IRF5 pathway.[2][3][4]
Signaling Pathway of IRF5 Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 3. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YE6144 in Lupus Nephritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease where the immune system mistakenly attacks the body's own tissues, leading to widespread inflammation and damage. A frequent and severe complication of SLE is lupus nephritis (LN), characterized by kidney inflammation that can progress to end-stage renal disease. Interferon regulatory factor 5 (IRF5) has been identified as a key transcription factor in the pathogenesis of SLE and LN. Its activation is linked to the production of pro-inflammatory cytokines and type I interferons (IFNs), which are crucial mediators of the autoimmune response.[1][2] Dysregulated IRF5 activation is observed in both SLE patients and mouse models of the disease.[1][2][3]
YE6144 is a novel small-molecule inhibitor of IRF5.[3] It selectively suppresses the activity of IRF5 by inhibiting its phosphorylation and subsequent translocation to the nucleus.[3] This mechanism of action effectively reduces the production of pathogenic type I IFNs and other inflammatory mediators, making this compound a promising therapeutic candidate for autoimmune diseases like lupus nephritis.[3][4] Preclinical studies in the NZB/W F1 mouse model, a spontaneous model of lupus-like disease that develops severe lupus nephritis, have demonstrated the therapeutic potential of this compound in attenuating disease progression.[1][3][5][6][7]
These application notes provide a comprehensive overview of the use of this compound for studying lupus nephritis, including its mechanism of action, protocols for in vivo studies, and a summary of key preclinical findings.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by targeting the activation of IRF5. In the context of lupus nephritis, the binding of autoantibodies to self-antigens forms immune complexes that can activate Toll-like receptors (TLRs), particularly TLR7 and TLR9. This activation triggers a signaling cascade that leads to the phosphorylation of IRF5. Once phosphorylated, IRF5 forms dimers and translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding for type I interferons (e.g., IFN-α, IFN-β) and other pro-inflammatory cytokines.[3]
This compound directly interferes with this process by inhibiting the phosphorylation of IRF5.[3] By preventing this critical activation step, this compound effectively blocks the nuclear translocation of IRF5 and the subsequent transcription of its target genes.[3] This leads to a significant reduction in the production of type I IFNs and other inflammatory cytokines that drive the pathogenesis of lupus nephritis.[3][4]
References
- 1. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupus Nephritis: Animal Modeling of a Complex Disease Syndrome Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
Application Notes and Protocols for the Combined Use of YE6144 and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigational use of YE6144 in combination with bortezomib. This compound is a selective inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in inflammatory and autoimmune responses.[1][2][3] Bortezomib is a proteasome inhibitor widely used in the treatment of multiple myeloma and other hematological malignancies.[4][5] The combination of these two agents presents a novel therapeutic strategy, potentially leveraging synergistic effects through the modulation of distinct but interconnected cellular pathways.
Recent preclinical evidence suggests a rationale for combining IRF5 inhibition with proteasome inhibition. IRF5 protein levels are regulated by the ubiquitin-proteasome system, where it is targeted for degradation.[1] Inhibition of the proteasome by bortezomib may lead to an accumulation of cellular IRF5. The subsequent inhibition of this accumulated and activated IRF5 by this compound could result in a more potent downstream effect. While direct studies on the synergistic anti-cancer effects of this compound and bortezomib are emerging, a study in a mouse model of systemic lupus erythematosus (SLE) has demonstrated the use of this compound in combination with bortezomib (referred to as BZ) to maintain disease remission.[6]
These notes are intended to provide a starting point for researchers to explore the therapeutic potential of this combination in relevant disease models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Concentration/Dose | Duration | Effect | Reference |
| IRF5 Phosphorylation Inhibition | Human PBMCs | 1 µM | 30 min | Inhibition of IRF5 phosphorylation | [1][7] |
| IRF5 Phosphorylation Inhibition | Mouse Splenocytes | 3 µM | 30 min | Inhibition of IRF5 phosphorylation | [1][7] |
| Type I IFN Production Inhibition (IC50) | Human PBMCs | ~0.09 µM | 30 min pre-treatment | Inhibition of R-848-stimulated IFN-β and IFN-α production | [8] |
| Inhibition of Type I IFN Gene Induction | Mouse Splenocytes | 3 µM | 30 min pre-treatment | Weakened induction of Ifnb1 and Ifna stimulated by TLR7/9 ligands | [7][8] |
Table 2: In Vitro Activity of Bortezomib
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| Cell Viability (IC50) | Feline Injection Site Sarcoma | Not specified | 48 hours | Dose-dependent decrease in cell viability | [9] |
| Apoptosis Induction | Feline Injection Site Sarcoma | 20 and 40 nM | 24, 48, 72 hours | Induction of apoptosis | [9] |
| Cell Growth Inhibition | Human Multiple Myeloma (U266) | ~10 µM | 48 hours | Inhibition of cell growth | [10] |
| Synergistic Cytotoxicity (with LBH589) | RPMI8226 MM cells | 12, 16, 20 nM | 48 hours | Synergistic cytotoxicity | [11] |
| Synergistic Cytotoxicity (with Etoposide) | PC-3 (Prostate Cancer) | 40 nM | Not specified | Synergistic effects | [4] |
Signaling Pathways
The combination of this compound and bortezomib targets two critical cellular pathways: the IRF5-mediated inflammatory signaling and the ubiquitin-proteasome system.
This compound-Mediated Inhibition of the IRF5 Pathway
This compound selectively inhibits the phosphorylation of IRF5, a crucial step for its activation and nuclear translocation.[1][2][8] Activated IRF5 plays a significant role in the transcription of pro-inflammatory cytokines and type I interferons.[3][12] By blocking IRF5 phosphorylation, this compound effectively dampens these inflammatory responses.
Bortezomib-Mediated Inhibition of the Proteasome Pathway
Bortezomib is a reversible inhibitor of the 26S proteasome, a cellular complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately inducing cell death in cancer cells.[4][13] One of the key pathways affected is the NF-κB pathway, where bortezomib prevents the degradation of the inhibitor of κB (IκB), thereby keeping NF-κB in an inactive state in the cytoplasm.[13][5]
Proposed Synergistic Mechanism
The combination of this compound and bortezomib may exert synergistic effects by targeting the interplay between the IRF5 and proteasome pathways. IRF5 is known to be degraded by the proteasome.[1] By inhibiting the proteasome, bortezomib could lead to an accumulation of IRF5. The subsequent inhibition of this elevated IRF5 by this compound could lead to a more profound suppression of pro-survival and pro-inflammatory signaling.
Experimental Protocols
The following protocols are suggested starting points for in vitro and in vivo studies. Optimization may be required depending on the specific cell lines or animal models used.
In Vitro Protocol: Cell Viability and Synergy Assessment
This protocol outlines a method to assess the cytotoxic effects of this compound and bortezomib, alone and in combination, and to determine if their interaction is synergistic.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell lines like MM.1S, U266, or RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and bortezomib in complete medium. For combination treatments, prepare a matrix of concentrations of both drugs.
-
Treatment: Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug. For combination treatments, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
In Vivo Protocol: Murine Xenograft Model
This protocol is a suggested guideline for evaluating the in vivo efficacy of the this compound and bortezomib combination in a murine xenograft model of cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID-γ)
-
Cancer cell line of interest (e.g., MM.1S)
-
This compound formulation for subcutaneous injection
-
Bortezomib formulation for intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Bortezomib alone, this compound + Bortezomib).
-
Drug Administration:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
References
- 1. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of interferon regulatory factor 5 (IRF5) in tumor progression: Prognostic and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Bortezomib and etoposide combinations exert synergistic effects on the human prostate cancer cell line PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib sensitizes multiple myeloma to NK cells via ER-stress-induced suppression of HLA-E and upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRF5 inhibitors show efficacy across autoimmune models | BioWorld [bioworld.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib Induces Immunogenic Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Apoptotic Effects of Bortezomib and Methylstat on Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: YE6144 Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of YE6144, a prototypical inhibitor of interferon regulatory factor 5 (IRF5).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Solubility in DMSO has been reported to be between 55 mg/mL and 125 mg/mL.[2][3] To achieve complete dissolution, warming the solution to 60°C and using sonication is recommended.[1][3]
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months.[1][4] For shorter-term storage, -20°C for up to 1 month is acceptable.[1][4] Ensure the vials are sealed tightly to prevent moisture absorption.[1][4]
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For in vitro experiments requiring aqueous dilutions, it is best to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous experimental medium.
Q4: What are the recommended working concentrations for in vitro experiments?
A4: For in vitro assays, this compound has been shown to be effective at concentrations ranging from 1 µM to 10 µM for inhibiting IRF5 phosphorylation and type I interferon production in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.[1][4] The IC50 for the inhibition of type I IFN production in human PBMCs is approximately 0.09 µM.[1][4][5]
Q5: What is a suitable formulation for in vivo animal studies?
A5: Several vehicle formulations have been successfully used for in vivo administration of this compound, achieving a concentration of at least 10 mg/mL.[1][4] These typically involve a combination of solvents to ensure solubility and bioavailability. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other excipients. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[4]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in DMSO at room temperature.
-
Solution: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1][3] Ensure the vial is tightly capped to prevent solvent evaporation.
Issue 2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for an in vitro experiment.
-
Solution: This may occur if the final concentration of DMSO in the aqueous medium is too low to maintain this compound in solution. Try to keep the final DMSO concentration consistent across your experiments and ensure it is below a level that affects your cells (typically <0.5%). If precipitation persists, consider lowering the final concentration of this compound.
Issue 3: The formulated in vivo solution appears cloudy or has visible particles.
-
Solution: Ensure that each solvent is added sequentially and the solution is mixed thoroughly after each addition.[2] If precipitation or phase separation occurs, heating and/or sonication can be used to help dissolve the compound.[4] Always visually inspect the solution for clarity before administration.
Issue 4: I am seeing inconsistent results in my in vivo experiments.
-
Solution: Inconsistent results can arise from improper formulation or administration. Always prepare the formulation fresh for each experiment.[4] Ensure the compound is fully dissolved and the solution is homogenous before administration. For subcutaneous injections, vary the injection site to avoid local irritation or accumulation of the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 55 mg/mL (122.78 mM) | Sonication is recommended. | [2] |
| DMSO | 70 mg/mL (156.27 mM) | Ultrasonic and warming and heat to 60°C. | [1] |
| DMSO | 125 mg/mL (279.06 mM) | Ultrasonic and warming and heat to 60°C. | [3] |
Table 2: In Vivo Formulations for this compound
| Formulation Composition | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10 mg/mL (22.32 mM) | [1][2][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 10 mg/mL (22.32 mM) | [1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 10 mg/mL (22.32 mM) | [1][4] |
| 10% DMSO in PBS | Not specified, used for 40 mg/kg s.c. administration | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, use 0.4479 mg of this compound (Molecular Weight: 447.94).
-
Add the appropriate volume of DMSO to the powder.
-
If the compound does not dissolve completely at room temperature, gently warm the vial in a 60°C water bath for 5-10 minutes.
-
Further aid dissolution by placing the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Formulation for In Vivo Subcutaneous Administration (PEG300-based)
This protocol is based on a commonly cited formulation.[1][2][4]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare 1 mL of the final formulation, start with the required volume of the DMSO stock solution. For a final concentration of 10 mg/mL, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If any precipitation is observed, gentle warming and sonication may be used. Use the formulation on the same day it is prepared.
Visualizations
Caption: Signaling pathway showing this compound inhibition of IRF5 phosphorylation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Interferon IRF5 Inhibitor | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YE6144
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of YE6144 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1] Vials should be sealed tightly to protect from moisture.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO. Concentrations of up to 70 mg/mL (156.27 mM) can be achieved. To aid dissolution, especially at higher concentrations, techniques such as gentle warming (up to 60°C) and sonication can be employed.
Q3: Can I store this compound in aqueous solutions?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods. Many small molecules, including kinase inhibitors, can be less stable in aqueous buffers. For cellular assays, it is best to make fresh dilutions from a DMSO stock into your aqueous culture medium immediately before use.
Q4: How does water content in DMSO affect the stability of this compound?
A4: The presence of water in DMSO can significantly accelerate the degradation of many small molecules.[2] It is crucial to use anhydrous or high-purity DMSO for the preparation of stock solutions to minimize water-mediated hydrolysis.
Q5: Are there any known degradation pathways for this compound in DMSO?
A5: While specific degradation pathways for this compound in DMSO are not publicly documented, small molecules in DMSO can degrade via several mechanisms, including hydrolysis (if water is present), oxidation, or reaction with impurities in the solvent. To mitigate these risks, it is essential to use high-purity, anhydrous DMSO and store stock solutions properly. Regular stability testing is recommended for long-term studies.
Troubleshooting Guide
Issue: My this compound has precipitated out of my DMSO stock solution.
-
Possible Cause 1: Low Temperature. DMSO freezes at 18.5°C (65.3°F). If your laboratory is cool, the DMSO may have partially frozen, causing the compound to precipitate.
-
Solution: Gently warm the vial in a water bath (not exceeding 60°C) and vortex or sonicate until the precipitate redissolves.
-
-
Possible Cause 2: Supersaturated Solution. You may have prepared a concentration that is at the limit of its solubility and it has crashed out over time.
-
Solution: Try to redissolve the compound by gentle warming and sonication. If this fails, you may need to prepare a new stock solution at a slightly lower concentration.
-
-
Possible Cause 3: Water Contamination. Accidental introduction of water into your DMSO stock can lower the solubility of your compound.
-
Solution: Ensure you are using anhydrous DMSO and sterile, dry pipette tips and vials when preparing and handling your stock solution.
-
Issue: My this compound precipitates when I dilute it into my aqueous cell culture medium.
-
Possible Cause: Poor Aqueous Solubility. This is a common issue for many compounds that are highly soluble in DMSO but have low solubility in aqueous solutions.
-
Solution 1: Increase Final DMSO Concentration. While it is ideal to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity, some cell lines can tolerate slightly higher concentrations (up to 1%). Check the tolerance of your specific cell line.
-
Solution 2: Use a Surfactant or Co-solvent. For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility.[1] For in vitro work, the addition of a small amount of a biocompatible surfactant may help.
-
Solution 3: Prepare a More Dilute Stock Solution. If you are performing a large dilution (e.g., 1:1000), the rapid change in solvent polarity can cause precipitation. Making an intermediate dilution in a mixed solvent system (e.g., DMSO/PBS) before the final dilution into your media may help.
-
Data Presentation
The stability of a compound in DMSO is critical for the reproducibility of experimental results. While specific long-term stability data for this compound is not publicly available, the following table provides representative data from a study on the stability of a diverse set of small molecules in DMSO at different storage conditions. This illustrates the importance of proper storage.
Table 1: Representative Stability of Small Molecules in DMSO Over Time
| Storage Condition | 1 Month (% Purity) | 3 Months (% Purity) | 6 Months (% Purity) | 12 Months (% Purity) |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >98% | >95% | >90% | ~85% |
| 4°C | ~95% | ~88% | ~75% | <60% |
| Room Temperature | ~92% | ~83% | ~65% | ~52% |
Data is generalized from studies on the stability of various small molecules in DMSO and should be used as a guideline. Actual stability of this compound may vary.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 447.94 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.48 mg of this compound (10 mmol/L * 1 L/1000 mL * 447.94 g/mol * 1000 mg/g = 4.4794 mg/mL).
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the solution in a water bath (not exceeding 60°C) to aid dissolution.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessing the Stability of this compound in DMSO by HPLC-MS
This protocol provides a general framework for monitoring the stability of your this compound stock solution over time.
Materials:
-
This compound/DMSO stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC column (e.g., C18)
-
HPLC-MS system
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing your this compound/DMSO stock solution, take a small aliquot.
-
Prepare a dilute sample for injection by diluting the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your mass spectrometer.
-
Inject the sample onto the HPLC-MS system and acquire the chromatogram and mass spectrum.
-
Record the peak area of the parent this compound peak. This will serve as your baseline (100% purity).
-
-
Incubation:
-
Store your aliquoted stock solutions at the desired temperature conditions (e.g., -20°C and 4°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Prepare and analyze the sample by HPLC-MS using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound parent peak at each time point to the initial (T=0) peak area.
-
Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the IRF5 Signaling Pathway
Caption: this compound inhibits the phosphorylation of IRF5, preventing its activation and downstream signaling.
Experimental Workflow: Assessing this compound Stability in DMSO
Caption: Workflow for determining the stability of this compound in DMSO using HPLC-MS.
Troubleshooting Logic: this compound Precipitation
Caption: A logical guide to troubleshooting precipitation issues with this compound solutions.
References
Technical Support Center: Optimizing YE6144 Concentration In Vitro
Welcome to the technical support center for YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5) phosphorylation.[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vitro experiments with this compound.
Q1: What is the mechanism of action of this compound?
This compound is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2] It selectively suppresses IRF5 activity by inhibiting its phosphorylation, a critical step in its activation.[1][2] This leads to the downstream inhibition of type I interferon (IFN) production.[2][3]
Q2: My this compound is not dissolving properly. What should I do?
This compound is soluble in DMSO. For in vitro stock solutions, a concentration of 70 mg/mL (156.27 mM) in DMSO can be achieved with the help of ultrasonication and warming to 60°C.[2] If you observe precipitation or phase separation during preparation, heating and/or sonication can aid dissolution.[2] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.
Q3: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?
Precipitation in aqueous-based cell culture media can occur if the final DMSO concentration is too high or if the compound's solubility limit in the media is exceeded. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and cause compound precipitation.
-
Optimize the working concentration: Start with the recommended effective concentrations (see Table 1) and perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell type and experimental conditions.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.[1]
-
Consider the media composition: Certain components in complex cell culture media can sometimes interact with small molecules, leading to precipitation.[4][5] If the problem persists, you might consider using a simpler, serum-free medium for the duration of the treatment, if experimentally feasible.
Q4: I am seeing unexpected cytotoxicity in my experiments. What could be the cause?
Unexpected cytotoxicity can stem from several factors:
-
High DMSO concentration: As mentioned, ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Remember to include a vehicle control (DMSO alone) in your experiments to assess the effect of the solvent on cell viability.
-
Compound concentration: While this compound is designed to be a selective inhibitor, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell line using a cytotoxicity assay.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. What is non-toxic for one cell line may be cytotoxic for another.
-
Contamination: Ensure your cell cultures are free from contamination (e.g., mycoplasma), which can affect cell health and response to treatments.
Q5: What is the recommended working concentration for this compound in vitro?
The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on published data, here are some effective concentrations to use as a starting point:
| Cell Type | Application | Effective Concentration Range | IC50 | Reference |
| Human PBMCs | Inhibition of IRF5 phosphorylation | 1 µM | - | [2] |
| Mouse Splenocytes | Inhibition of IRF5 phosphorylation | 3 µM | - | [2] |
| Human PBMCs | Inhibition of type I IFN production | 0.03 - 10 µM | ~0.09 µM | [2][3] |
| Mouse Splenocytes | Weakening of type I IFN gene induction | 3 µM | - | [2] |
Q6: Does this compound have any known off-target effects?
This compound has been shown to be a selective inhibitor of IRF5. Studies have demonstrated that it only marginally inhibits the nuclear translocation of NF-κB, which shares an upstream kinase (IKKβ) with IRF5 in the TLR-MyD88 pathway.[3] This suggests a degree of selectivity for IRF5 over the NF-κB pathway.[3][6] However, as with any small molecule inhibitor, it is always recommended to perform appropriate controls and consider the possibility of off-target effects, especially at higher concentrations.
Experimental Protocols
Here are detailed methodologies for key experiments to help you optimize your use of this compound.
Protocol 1: Dose-Response Experiment for Inhibition of Type I IFN Production
This protocol is designed to determine the IC50 of this compound for the inhibition of type I Interferon (e.g., IFN-α or IFN-β) production in response to a TLR agonist.
Materials:
-
This compound
-
Anhydrous DMSO
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other suitable cell line
-
Complete cell culture medium
-
TLR agonist (e.g., R848)
-
96-well cell culture plates
-
ELISA kit for human IFN-α or IFN-β
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.[1]
-
Cell Seeding: Seed your cells (e.g., human PBMCs) in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Pre-treatment with this compound: Add the diluted this compound and controls to the appropriate wells of the cell plate. Incubate for 30 minutes.[3][7]
-
Stimulation: Add the TLR agonist (e.g., 3 µM R848) to all wells except the no-treatment control.[3][7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[3][7]
-
Collect Supernatants: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Measure the concentration of IFN-α or IFN-β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[8][9][10][11][12]
-
Data Analysis: Plot the concentration of IFN-α/β against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations in complete culture medium, as described in Protocol 1. Include vehicle and no-treatment controls.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the cytotoxic concentration.
Protocol 3: Western Blot for IRF5 Phosphorylation
This protocol allows for the direct measurement of this compound's inhibitory effect on IRF5 phosphorylation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line known to express IRF5 (e.g., human PBMCs, mouse splenocytes)
-
Complete cell culture medium
-
TLR agonist (e.g., R848)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-IRF5 and anti-total-IRF5
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 1-3 µM) or vehicle (DMSO) for 30 minutes, followed by stimulation with a TLR agonist (e.g., 3 µM R848) for 60 minutes.[3][7]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRF5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF5.
Visualizing Key Processes
The following diagrams illustrate the IRF5 signaling pathway, a general workflow for optimizing this compound concentration, and a troubleshooting decision tree.
Caption: Simplified IRF5 signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. stemcell.com [stemcell.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. abcam.com [abcam.com]
Technical Support Center: YE6144 Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for conducting dose-response curve analysis using the IRF5 inhibitor, YE6144.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2] It functions by specifically inhibiting the phosphorylation of IRF5.[1][2][3] This action prevents the nuclear translocation of IRF5, thereby suppressing its transcriptional activity and the subsequent expression of downstream target genes like type I interferons (IFN-α and IFN-β).[3][4]
Q2: Does this compound affect other signaling pathways?
A2: Studies have shown that this compound selectively suppresses IRF5 activity with minimal impact on the activation of NF-κB, another key transcription factor in the same upstream TLR-MyD88 pathway.[3][4] This selectivity makes it a valuable tool for studying IRF5-specific functions.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[1] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1] For in vivo studies, working solutions should be prepared fresh on the day of use.[1]
Q4: What is the reported IC₅₀ value for this compound?
A4: In human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7 ligand R-848, this compound inhibits the production of type I IFNs with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.09 µM.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulant | Assay | Endpoint | Effective Concentration / IC₅₀ | Reference |
| Human PBMCs | R-848 (3 µM) | ELISA | Type I IFN Production | ~0.09 µM (IC₅₀) | [1][3] |
| Human PBMCs | R-848 (3 µM) | Capillary-based Immunoassay | IRF5 Phosphorylation Inhibition | 1 µM | [3][5] |
| Mouse Splenocytes | R-848 (3 µM) | Capillary-based Immunoassay | IRF5 Phosphorylation Inhibition | 3 µM | [3][5] |
| Mouse Splenocytes | R-848, poly(U), CpG-A, CpG-B | RT-qPCR | Type I IFN Gene Expression | 1-3 µM (pretreatment) | [3][5] |
Table 2: Recommended this compound Solution Preparation
| Use Case | Stock Solution | Vehicle Components | Final Concentration | Notes |
| In Vitro | Dissolved in DMSO | Cell Culture Medium | Variable (e.g., 0.03-10 µM) | Ensure final DMSO concentration is non-toxic to cells (typically <0.5%). |
| In Vivo (s.c.) | 100 mg/mL in DMSO | PEG300, Tween-80, Saline | 10 mg/mL | Prepare fresh. Heat or sonication may be needed for dissolution.[1] |
| In Vivo (s.c.) | 100 mg/mL in DMSO | Corn oil | 10 mg/mL | Use caution if dosing period exceeds half a month.[1] |
Visualized Signaling Pathway and Workflows
Caption: this compound inhibits IRF5 phosphorylation, a key step in the TLR signaling pathway.
Caption: Standard experimental workflow for a this compound dose-response assay.
Experimental Protocols
Protocol: Determining the IC₅₀ of this compound on Type I IFN Production in PBMCs
This protocol outlines a method to measure the dose-dependent inhibition of type I interferon production by this compound in human PBMCs.
1. Cell Preparation and Seeding: a. Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Resuspend cells in complete RPMI-1640 medium. c. Seed cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well. d. Allow cells to rest for 2-4 hours in a 37°C, 5% CO₂ incubator.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.03 µM to 10 µM. Also, prepare a vehicle control (DMSO at the highest concentration used). c. Carefully remove the medium from the rested cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells. d. Pre-treat the cells by incubating for 30 minutes at 37°C.[5]
3. Cell Stimulation: a. Prepare a stock of a TLR7/8 agonist like R-848. b. Add the stimulant to each well (except for the unstimulated control) to achieve a final concentration of 3 µM.[5] c. Incubate the plate for 24 hours at 37°C, 5% CO₂.[5]
4. Endpoint Analysis (ELISA): a. After incubation, centrifuge the plate and carefully collect the supernatant. b. Measure the concentration of IFN-α and/or IFN-β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
5. Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data by setting the vehicle-treated, stimulated wells to 100% activity and the unstimulated wells to 0%. c. Plot the percent inhibition against the logarithmic concentration of this compound. d. Use a non-linear regression model (e.g., four-parameter log-logistic curve) to fit the data and determine the IC₅₀ value.[3][5]
Troubleshooting Guide
Caption: A logical guide for troubleshooting common dose-response curve issues.
Q: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the likely causes?
A: High variability often points to technical errors during the experimental setup.
-
Pipetting Inaccuracy: Ensure calipers are calibrated and proper pipetting techniques are used, especially when performing serial dilutions.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate can lead to significant well-to-well differences. Ensure the cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. Consider avoiding the use of perimeter wells for data points or filling them with sterile PBS to maintain humidity.
Q: I am not observing any inhibition, even at the highest concentrations of this compound. What should I check?
A: A flat dose-response curve suggests a problem with the compound, the cells, or the stimulation.
-
Compound Integrity: this compound may have degraded. Ensure it was stored correctly.[1] It is advisable to prepare fresh dilutions from a reliable stock solution for each experiment. Also, confirm that the compound fully dissolved in the vehicle and did not precipitate when added to the medium.[1]
-
Cell Responsiveness: The cells may not be responding to the stimulant. Verify the activity of your stimulant (e.g., R-848). Cells that are unhealthy, of a high passage number, or contaminated may show a blunted response.[6]
-
Assay Timing: The chosen endpoint may be too early or too late. The experimental time course should be considered, as markers of activity may be present only at specific stages.[7]
Q: The IC₅₀ value I calculated is significantly different from the published value of ~0.09 µM. Why might this be?
A: Discrepancies in IC₅₀ values can arise from variations in experimental conditions.
-
Cell Type and Density: Different cell types or even different donor PBMCs can exhibit varied sensitivities. Cell density can also influence the effective concentration of the inhibitor.
-
Stimulant Concentration: The potency of an inhibitor can be affected by the concentration of the agonist it is competing with or the pathway it is inhibiting. Ensure your stimulant concentration is consistent with established protocols.
-
Assay Sensitivity: The specific assay used to measure the endpoint (e.g., a particular ELISA kit, a reporter assay) can have different dynamic ranges and sensitivities, influencing the calculated IC₅₀.
-
Experimental Conditions: Factors like temperature, pH, and incubation times must be kept consistent.[6] For example, the 30-minute pre-incubation with this compound before adding the stimulant is a critical step.[3][5]
Q: My assay shows a high signal in the negative control wells (unstimulated cells). What could be the issue?
A: High background signal can mask the effects of the compound and is often due to:
-
Cell Culture Contamination: Bacterial or fungal contamination can activate immune cells and lead to baseline cytokine production.[6] Always use sterile techniques and check cultures for contamination.
-
Reagent Issues: Some media components or serum batches can have mitogenic or activating properties. Test new batches of reagents before use in critical experiments.
-
Assay Interference: The assay reagents themselves might be interacting with the cells or media, causing a false positive signal. Run proper assay controls, including media-only and reagent-only wells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
potential off-target effects of YE6144
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2][3] It selectively suppresses IRF5 activity by inhibiting its phosphorylation.[1][2][3] This inhibition prevents the nuclear translocation of IRF5, thereby blocking its function as a transcription factor for pro-inflammatory cytokines and type I interferons.[4]
Q2: What is the selectivity profile of this compound?
This compound has been shown to be highly selective for IRF5. Notably, it has minimal effects on the NF-κB signaling pathway, even though IRF5 and NF-κB can share the upstream kinase IKKβ.[4][5] In human peripheral blood mononuclear cells (PBMCs), this compound treatment only marginally inhibited the nuclear translocation of NF-κB in monocytes and had no effect in plasmacytoid dendritic cells (pDCs).[4]
Q3: Has a comprehensive kinome scan been performed on this compound?
Based on publicly available information, a comprehensive kinome-wide screening profile for this compound has not been published. The primary characterization of its selectivity has been focused on its differentiation from the NF-κB pathway.
Q4: Are there any known off-target effects of this compound?
Currently, there is no published data detailing specific off-target effects of this compound beyond the observation of its minimal impact on NF-κB signaling. One study mentioned that this compound exhibited less toxicity in vivo compared to other initial hit compounds from the same screening campaign, but detailed toxicology reports are not publicly available.[4]
Q5: What are the recommended in vitro and in vivo concentrations for this compound?
-
In Vitro: Effective concentrations for inhibiting IRF5 phosphorylation in human PBMCs and mouse splenocytes have been reported at 1 µM and 3 µM, respectively.[1][4] The IC50 for inhibiting the production of type I interferons in human PBMCs is approximately 0.09 µM.[1][4]
-
In Vivo: In a mouse model of systemic lupus erythematosus (SLE), a subcutaneous dose of 40.0 mg/kg was shown to suppress disease progression.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No inhibition of IRF5 phosphorylation observed. | Suboptimal concentration of this compound. | Titrate this compound concentration. A starting point of 1-3 µM is recommended for cell-based assays.[1][4] |
| Incorrect timing of this compound pre-treatment. | A 30-minute pre-treatment with this compound before stimulation is a common protocol.[4] Optimize pre-incubation time for your specific cell type and stimulation conditions. | |
| Cell type or stimulation method is not dependent on IRF5. | Confirm that your experimental model relies on IRF5 signaling. Use positive controls known to activate IRF5 (e.g., TLR7/8 agonists like R848).[4] | |
| Unexpected cellular toxicity. | High concentration of this compound. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration. | |
| Variability in experimental results. | Inconsistent compound handling. | This compound should be stored properly. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Prepare fresh working solutions for each experiment. |
| Cell passage number and health. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Observing effects on the NF-κB pathway. | High concentration of this compound. | While highly selective, very high concentrations might lead to off-target effects. Use the lowest effective concentration of this compound. |
| Cross-talk between IRF5 and NF-κB pathways. | Some level of pathway cross-talk might be inherent to the biological system. To confirm this compound's selectivity, compare its effects to a known IKKβ inhibitor (e.g., TPCA-1), which should inhibit both pathways.[4] |
Experimental Protocols
Assessment of IRF5 Phosphorylation Inhibition
This protocol is adapted from studies demonstrating the efficacy of this compound.[4]
-
Cell Culture: Culture human PBMCs or mouse splenocytes under standard conditions.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 1 µM for PBMCs, 3 µM for splenocytes) or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with a TLR agonist such as R848 (e.g., 3 µM) for 60 minutes to induce IRF5 phosphorylation.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IRF5 and total IRF5.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-IRF5 to total IRF5 to determine the extent of inhibition.
Evaluation of Selectivity against NF-κB Nuclear Translocation
This protocol is based on the methodology used to demonstrate this compound's selectivity.[4]
-
Cell Culture and Treatment: Culture human PBMCs and sort for monocytes and pDCs. Pre-treat the sorted cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with R848 (e.g., 3 µM) for 30 minutes.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
-
Data Analysis: Compare the nuclear-to-cytoplasmic fluorescence ratio between this compound-treated and vehicle-treated cells to assess the effect on NF-κB nuclear translocation.
Visualizations
Caption: Simplified IRF5 and NF-κB signaling pathway downstream of TLR7/8 activation, indicating the inhibitory action of this compound on IRF5 phosphorylation.
Caption: Experimental workflow to assess the on-target activity and selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - MedChem Express [bioscience.co.uk]
YE6144 In Vivo Toxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting in vivo toxicity assessments of YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5). While specific, publicly available toxicology reports are limited, this resource synthesizes available data and provides best-practice recommendations for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo safety profile of this compound?
A1: Published preclinical studies have indicated that this compound possesses a favorable safety profile with "less toxicity in vivo" compared to other evaluated compounds.[1] In a mouse model of systemic lupus erythematosus (SLE), this compound was administered subcutaneously at a dose of 40.0 mg/kg and was effective in suppressing disease progression, including autoantibody production, splenomegaly, and renal dysfunction, without reported adverse effects at this dose.[1]
Q2: Has a Maximum Tolerated Dose (MTD) for this compound been established in common preclinical models?
A2: A definitive Maximum Tolerated Dose (MTD) for this compound has not been publicly reported in the available scientific literature. Dose-range finding studies are recommended to determine the MTD in the specific animal model and strain being used for your research.
Q3: What is the mechanism of action of this compound and how might this influence its toxicity profile?
A3: this compound is a prototypical inhibitor of Interferon Regulatory Factor 5 (IRF5).[1] It selectively suppresses IRF5 activity by inhibiting its phosphorylation.[1] Given that IRF5 is a key transcription factor in the TLR-MyD88 signaling pathway that regulates the expression of type I interferons and other pro-inflammatory cytokines, potential toxicities could be related to modulation of the immune system.[2]
Q4: What are the recommended routes of administration for in vivo studies with this compound?
A4: In the primary efficacy studies conducted in an NZB/W F1 mouse model of SLE, this compound was administered via subcutaneous injection.[1] The optimal route of administration for your specific study should be determined based on experimental goals and formulation characteristics.
Q5: What clinical signs should be monitored during an in vivo toxicity study of this compound?
A5: Comprehensive clinical observation is crucial. A modified Irwin's test or a similar functional observation battery is recommended. Key parameters to monitor include:
-
General Health: Body weight, food and water consumption, overall activity, and grooming.
-
Central Nervous System: Seizures, lethargy, hyperreactivity.
-
Neuromuscular: Ataxia, convulsions, splayed limbs.
-
Autonomic: Salivation, lacrimation, urination, defecation, piloerection.
-
Respiratory: Labored or rapid breathing.
-
Injection Site: Signs of irritation, inflammation, or necrosis at the injection site.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Activity in Animals | - Dose may be approaching or exceeding the MTD. - Formulation issues (e.g., precipitation, incorrect pH). - Off-target effects. | - Reduce the dose for subsequent cohorts. - Re-evaluate the formulation for solubility and stability. - Conduct a thorough review of clinical observations and consider histopathological analysis of key organs. |
| Injection Site Reactions (e.g., swelling, redness) | - High concentration of the compound. - pH or osmolality of the vehicle. - Irritating properties of the compound or vehicle. | - Decrease the concentration and increase the injection volume (within acceptable limits). - Ensure the vehicle is biocompatible and buffered to a physiological pH. - Consider alternative, less irritating vehicles. |
| Inconsistent Results Between Animals | - Improper dosing technique. - Animal-to-animal variability. - Health status of the animals. | - Ensure all personnel are properly trained in the chosen route of administration. - Increase the number of animals per group to improve statistical power. - Source animals from a reputable vendor and allow for an adequate acclimatization period. |
| No Apparent Efficacy at Doses Reported in the Literature | - Differences in the animal model or disease severity. - Degradation of the compound. - Incorrect formulation or administration. | - Verify the characteristics of your animal model against the published literature. - Confirm the identity and purity of your this compound stock. - Review and validate your formulation and dosing procedures. |
Experimental Protocols
In Vivo Efficacy and Safety Assessment in a Mouse Model of SLE
This protocol is adapted from the methodology described for this compound in the NZB/W F1 mouse model of systemic lupus erythematosus.[1]
1. Animal Model:
-
Female NZB/W F1 mice, a well-established model for SLE.
-
Age-matched animals should be used, typically around 31-34 weeks of age at the start of the study.
2. Compound Preparation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO). The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).
-
Dosage: A previously reported effective dose is 40.0 mg/kg.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Frequency: Once daily.
3. Study Groups:
-
Vehicle Control Group: Animals receive the vehicle only.
-
This compound Treatment Group: Animals receive this compound at the target dose.
-
It is recommended to include a positive control group if applicable to the study design.
4. Monitoring and Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity as detailed in the FAQs.
-
Body Weight: Measure at least twice weekly.
-
Autoantibody Levels: Collect serum periodically (e.g., every 2 weeks) to measure anti-dsDNA IgG levels by ELISA.
-
Disease Progression: Monitor for splenomegaly (spleen weight at necropsy) and renal dysfunction (e.g., proteinuria).
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect organs (spleen, kidneys, etc.) for weight measurement and histopathological analysis.
Quantitative Data Summary
The following table summarizes the key parameters from the published in vivo study of this compound.
| Parameter | Details |
| Compound | This compound |
| Animal Model | NZB/W F1 mice (female) |
| Dose | 40.0 mg/kg |
| Route of Administration | Subcutaneous (s.c.) injection |
| Dosing Frequency | Once |
| Key Efficacy Outcomes | - Suppressed exacerbation of autoantibody production. - Suppressed splenomegaly. - Suppressed renal dysfunction. |
| Reported Toxicity | Less toxicity in vivo compared to other compounds. No specific adverse events were detailed at the 40.0 mg/kg dose.[1] |
Visualizations
This compound Mechanism of Action: Inhibition of the IRF5 Signaling Pathway
Caption: Mechanism of this compound in the IRF5 signaling pathway.
General Workflow for an In Vivo Toxicity Assessment
Caption: General workflow for conducting an in vivo toxicity study.
References
troubleshooting YE6144 precipitation in media
Welcome to the technical support center for YE6144. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with the IRF5 inhibitor, this compound, particularly focusing on its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of 70 mg/mL (156.27 mM) with the aid of ultrasonication and warming to 60°C.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are a few steps you can take:
-
Ensure the final DMSO concentration is low: Aim for a final DMSO concentration of 0.5% or less in your cell culture media, as higher concentrations can be toxic to cells and may also promote compound precipitation.
-
Increase the volume of media: Dilute the stock solution into a larger volume of media to lower the final concentration of this compound.
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.
-
Mix thoroughly and quickly: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and uniform dispersion.
-
Use a solubilizing agent: For persistent issues, consider the use of a biocompatible solubilizing agent in your media, though this should be tested for effects on your specific cell line and experiment.
Q3: Can I store the diluted working solution of this compound in cell culture media?
A3: It is generally not recommended to store working solutions of this compound in cell culture media for extended periods. It is best to prepare the working solution fresh for each experiment to avoid potential degradation or precipitation over time. Stock solutions in DMSO are more stable and can be stored at -20°C for up to one month or -80°C for up to six months.[3]
Q4: What are the signs of this compound precipitation in my media?
A4: Precipitation can manifest as a fine, crystalline solid, a cloudy or hazy appearance in the media, or visible particles settling at the bottom of the culture vessel.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Initial Checks
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and free of any visible precipitates. If crystals are present, gentle warming (up to 60°C) and sonication can be used to redissolve the compound.[3]
-
Check Final Concentration: High final concentrations of this compound in the media are more prone to precipitation. Confirm that your final concentration is within the reported effective range for your cell type (e.g., 1-3 µM for human PBMCs and mouse splenocytes).[1]
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation in media.
Quantitative Data Summary
| Solvent/Vehicle System | Solubility | Notes |
| DMSO | ≥ 70 mg/mL (156.27 mM) | Requires ultrasonication and warming to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10 mg/mL (22.32 mM) | For in vivo use.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 10 mg/mL (22.32 mM) | For in vivo use.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 10 mg/mL (22.32 mM) | For in vivo use.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2232 mL of DMSO to 1 mg of this compound).[1]
-
To aid dissolution, sonicate the vial in a water bath and/or warm it to 60°C until the solution is clear and all solid is dissolved.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm the required volume of your complete cell culture media (containing serum and other supplements) to 37°C in a water bath.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is well-mixed.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration remains below 0.5%.
-
While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.
-
Use the freshly prepared this compound-containing media immediately for your experiment.
Signaling Pathway
This compound is an inhibitor of Interferon Regulatory Factor 5 (IRF5). It acts by selectively suppressing the phosphorylation of IRF5.[2][3][4][5] This inhibition subsequently blocks downstream signaling pathways that are dependent on IRF5 activation, such as the production of type I interferons.[1][2]
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing this compound inhibition of IRF5.
References
minimizing YE6144 toxicity in animal studies
Technical Support Center: YE6144
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the investigational IRF5 inhibitor, this compound, during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a prototypical small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5)[1][2]. Its mechanism of action involves selectively suppressing IRF5 activity by inhibiting its phosphorylation, a critical step for its activation[1][3][4]. This prevents the nuclear translocation of IRF5 and subsequent transcription of target genes involved in inflammatory responses, such as type I interferons[3][4][5].
Q2: What is the primary therapeutic target of this compound? A2: The primary therapeutic target of this compound is IRF5. Hyperactivation of IRF5 is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and other chronic inflammatory conditions[5][6]. This compound has shown efficacy in suppressing disease progression in mouse models of SLE[1][3][4].
Q3: Has the in vivo toxicity of this compound been characterized? A3: Publicly available data on the specific toxicity profile of this compound is limited. However, one study noted that the selection of a this compound analog was based on it having "less toxicity in vivo" compared to other hit compounds, suggesting that toxicity is a key consideration for this class of inhibitors[3]. As with any investigational compound, a thorough toxicity evaluation is essential.
Q4: Given its mechanism, what potential toxicities should be monitored? A4: As this compound modulates immune responses by inhibiting IRF5, researchers should monitor for effects related to immunosuppression. IRF5 is crucial for initiating proinflammatory cytokine production in response to pathogens[4]. Therefore, potential toxicities could include increased susceptibility to infections. General off-target toxicities affecting major organs (liver, kidney, etc.) should also be proactively monitored through standard preclinical safety protocols.
Q5: What is a known effective dose of this compound in animal models? A5: In a mouse model of systemic lupus erythematosus (NZB/W F1 mice), a dose of 40.0 mg/kg administered via subcutaneous injection was shown to be effective in suppressing autoantibody production, splenomegaly, and renal dysfunction[1][3]. This dose can serve as a reference point for efficacy studies, but the maximum tolerated dose (MTD) and toxicity profile must be determined independently.
Troubleshooting Guides
Issue 1: Unexpected Adverse Clinical Signs Observed During Study
-
Problem: Animals treated with this compound exhibit unexpected adverse signs (e.g., lethargy, weight loss, ruffled fur, hunched posture).
-
Troubleshooting Steps:
-
Immediate Action: Record all clinical signs using a standardized scoring system (see Protocol 1). If signs are severe, consult with the institutional animal care and use committee (IACUC) and veterinary staff regarding humane endpoints.
-
Dose Verification: Re-verify the formulation and concentration of this compound to rule out a dosing error. Ensure the compound is fully solubilized and stable in the chosen vehicle.
-
Vehicle Control: Assess animals in the vehicle control group. If they show similar signs, the vehicle may be the cause.
-
Dose De-escalation: Initiate a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). Reduce the dose by 30-50% in a new cohort of animals and monitor closely.
-
Pathology: At the study endpoint or if humane endpoints are reached, perform a full necropsy and collect tissues (especially liver, kidneys, spleen, and injection site) for histopathological analysis to identify target organs of toxicity.
-
Issue 2: High Variability in Efficacy or Toxicity Data
-
Problem: There is significant inter-animal variability in therapeutic response or toxicological outcomes at a given dose level.
-
Troubleshooting Steps:
-
Formulation & Administration: Inconsistent drug exposure is a common cause of variability.
-
Solubility: Confirm the solubility and stability of this compound in your vehicle. If it is a suspension, ensure it is homogenous before and during administration.
-
Route of Administration: For subcutaneous injections, vary the injection site to prevent local irritation and ensure consistent absorption[1]. For oral dosing, consider the impact of the fed/fasted state.
-
-
Animal Health: Ensure all animals are healthy and from a reliable source. Underlying subclinical infections can dramatically alter immune-modulating drug responses.
-
Pharmacokinetics (PK): If variability persists, conduct a pilot PK study to measure plasma concentrations of this compound over time. This will help determine if the variability is due to differences in drug absorption, distribution, metabolism, or excretion (ADME).
-
Metabolism: Consider that drug metabolism can be a source of toxicity and variable efficacy[7][8]. Investigate potential active or toxic metabolites if possible.
-
Quantitative Data Summary
Specific toxicity data for this compound is not publicly available. The table below provides a template for researchers to summarize their own dose-range-finding study results, using the known effective dose as a reference.
| Parameter | Vehicle Control | 10 mg/kg this compound (s.c.) | 40 mg/kg this compound (s.c.)[1] | 100 mg/kg this compound (s.c.) |
| Efficacy | ||||
| Anti-dsDNA IgG (relative) | 1.0 | User Data | Suppressed exacerbation[3] | User Data |
| Splenomegaly | Present | User Data | Suppressed[3] | User Data |
| Toxicity | ||||
| Study Mortality (%) | 0% | User Data | User Data | User Data |
| Max. Body Weight Loss (%) | < 2% | User Data | User Data | User Data |
| Serum ALT (U/L) | User Data | User Data | User Data | User Data |
| Serum Creatinine (mg/dL) | User Data | User Data | User Data | User Data |
| Injection Site Reactions | None | User Data | User Data | User Data |
Data in italics should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: General Clinical Observation in Rodents
-
Frequency: Perform observations at least twice daily. For acute toxicity studies, increase frequency to 1, 2, 4, 8, and 24 hours post-dose.
-
Parameters to Assess:
-
General Appearance: Note the state of the fur (piloerection), posture (hunched), and general cleanliness.
-
Behavioral: Observe activity levels (lethargy, hyperactivity), arousal, and signs of pain (squinting, withdrawal).
-
Physiological: Monitor for changes in respiration (labored, rapid), salivation, lacrimation, and urination/defecation[9].
-
-
Body Weight: Measure body weight immediately before dosing and daily thereafter. Weight loss exceeding 15-20% of baseline is often a humane endpoint.
-
Scoring: Use a numerical scoring system (e.g., 0=normal, 1=slight, 2=moderate, 3=severe) for each parameter to allow for semi-quantitative analysis.
Protocol 2: Serum Biomarker Analysis for Organ Toxicity
-
Sample Collection: Collect blood via appropriate methods (e.g., submandibular, saphenous, or terminal cardiac puncture) into serum separator tubes.
-
Serum Separation: Allow blood to clot for 15-30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes. Collect the supernatant (serum).
-
Biomarker Analysis: Use a certified clinical chemistry analyzer or validated ELISA kits to measure key biomarkers.
-
Hepatotoxicity: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Nephrotoxicity: Blood urea nitrogen (BUN), Creatinine (Crea).
-
Pancreatic Toxicity: Amylase (AMY), Lipase (LIP).
-
Muscle Damage: Creatine kinase (CK).
-
-
Data Interpretation: Compare biomarker levels from treated groups to the vehicle control group. A significant elevation (e.g., >2-3 fold increase in aminotransferases) is indicative of organ toxicity.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action in the TLR-MyD88 signaling pathway.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected toxicity in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 8. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
YE6144 experimental controls and validation
This technical support center provides researchers, scientists, and drug development professionals with essential information for using YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5). Here you will find troubleshooting guidance, frequently asked questions, experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific small-molecule inhibitor of the transcription factor IRF5.[1] It selectively suppresses IRF5 activity by inhibiting its phosphorylation, a critical step for its activation and nuclear translocation.[1][2][3] This inhibitory action has been demonstrated in both human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.[3]
Q2: How does this compound affect the NF-κB signaling pathway?
A2: this compound is highly selective for IRF5. Studies have shown that it only minimally affects the nuclear translocation of NF-κB p65 in monocytes and has no effect in plasmacytoid dendritic cells (pDCs).[3][4] This selectivity is a key advantage, as IRF5 and NF-κB share the upstream kinase IKKβ in the TLR-MyD88 pathway.[3]
Q3: What are the recommended in vitro working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. For inhibiting IRF5 phosphorylation, concentrations of 1 µM in human PBMCs and 3 µM in mouse splenocytes for 30 minutes have been shown to be effective.[2][5] For inhibiting the production of type I interferons in human PBMCs, the IC50 is approximately 0.09 µM.[2][3]
Q4: What is the recommended in vivo dosage for this compound?
A4: In a mouse model of systemic lupus erythematosus (NZB/W F1 mice), a subcutaneous injection of 40.0 mg/kg of this compound has been shown to suppress the exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[2][5]
Q5: How should I prepare this compound for in vivo administration?
A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] A common method for preparing a clear solution for subcutaneous injection involves first dissolving this compound in a suitable stock solvent like DMSO, and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2] For detailed instructions, please refer to the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of IRF5 phosphorylation | Suboptimal concentration of this compound: The effective concentration can be cell-type dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or primary cells. Start with a range of 0.1 µM to 10 µM. |
| Insufficient incubation time: A 30-minute pre-incubation is a good starting point, but may need optimization. | Try extending the pre-incubation time with this compound to 60 minutes before stimulation. | |
| Degradation of this compound: Improper storage of the stock solution can lead to reduced activity. | Store the stock solution at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell stimulation: The level of IRF5 activation can vary depending on the stimulant and its concentration. | Ensure consistent stimulation conditions (e.g., concentration of TLR ligands like R-848 or CpG ODNs) across all experiments. |
| Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) might have an effect on the cells at higher concentrations. | Always include a vehicle-only control in your experiments to account for any solvent-related effects. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. | |
| Precipitation of this compound in in vivo formulation | Improper mixing or solvent ratios: The order of solvent addition and mixing is crucial for maintaining solubility. | Prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step. If precipitation occurs, gentle heating and/or sonication may help in dissolution.[2] |
| Unexpected off-target effects | High concentration of this compound: While selective, very high concentrations may lead to off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Contamination of this compound: Impurities in the compound could cause unexpected cellular responses. | Ensure you are using a high-purity grade of this compound. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Incubation Time | Result |
| IC50 (Type I IFN Production) | Human HC PBMCs | ~0.09 µM | 30 min | Inhibition of R-848-induced IFN-β and IFN-α production.[2][3] |
| IRF5 Phosphorylation Inhibition | Human HC PBMCs | 1 µM | 30 min | Inhibition of R-848-induced IRF5 phosphorylation.[2][5] |
| IRF5 Phosphorylation Inhibition | Mouse WT Splenocytes | 3 µM | 30 min | Inhibition of R-848-induced IRF5 phosphorylation.[2][5] |
| Type I IFN Gene Induction | Mouse WT Splenocytes | 3 µM | 30 min | Weakened induction of Ifnb1 and Ifna stimulated by TLR7 or TLR9 ligands.[2][5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of SLE
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome |
| NZB/W F1 mice | 40.0 mg/kg | Subcutaneous (s.c.) | Once | Suppressed exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[2][5] |
Experimental Protocols
In Vitro Inhibition of IRF5 Phosphorylation
-
Cell Preparation:
-
Culture human PBMCs or mouse splenocytes according to standard laboratory protocols.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentration (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) in cell culture medium.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.
-
Include a vehicle control (DMSO) at the same final concentration.
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR agonist such as R-848 (e.g., 3 µM) for 60 minutes at 37°C to induce IRF5 phosphorylation.
-
-
Analysis:
-
Lyse the cells and collect the protein lysates.
-
Analyze the levels of phosphorylated IRF5 (p-IRF5) and total IRF5 by Western blot or capillary-based immunoassay. Use GAPDH as a loading control.[3]
-
In Vivo Administration of this compound
-
Stock Solution Preparation:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
-
Working Solution Formulation (for a 1 mL final volume):
-
Start with 100 µL of the 100 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix well to achieve the final working solution.
-
Note: This protocol yields a clear solution of ≥ 10 mg/mL.[2]
-
-
Administration:
-
Administer the freshly prepared this compound solution to the animals via subcutaneous injection at the desired dosage (e.g., 40.0 mg/kg).
-
Visualizations
Caption: Signaling pathway of IRF5 activation and its inhibition by this compound.
Caption: General in vitro experimental workflow for testing this compound efficacy.
References
- 1. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing YE6144 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YE6144, a prototypical inhibitor of Interferon Regulatory Factor 5 (IRF5), in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you design and execute successful studies and improve the in vivo efficacy of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.
Issue 1: Suboptimal or No Efficacy Observed
-
Question: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential causes and how can we troubleshoot this?
-
Answer: Suboptimal efficacy can stem from several factors, ranging from compound formulation and administration to the experimental model itself. Here is a step-by-step guide to diagnose and resolve the issue:
-
Verify Compound Formulation and Administration:
-
Formulation Integrity: this compound has low aqueous solubility. Ensure the compound is fully dissolved in the vehicle. Precipitation can lead to inaccurate dosing. Consider using one of the recommended formulations (see Table 2). If precipitation is observed, gentle heating and/or sonication can aid dissolution. Always prepare fresh formulations for each experiment.[1]
-
Dosing Accuracy: Double-check all calculations for the dose and concentration of the formulation. Ensure the administration technique (e.g., subcutaneous injection) is consistent and accurate across all animals.
-
-
Confirm Target Engagement:
-
Pharmacodynamic (PD) Markers: It is crucial to confirm that this compound is reaching its target and exerting its intended biological effect. Measure the phosphorylation status of IRF5 in relevant tissues (e.g., splenocytes) or peripheral blood mononuclear cells (PBMCs) from treated animals. A significant reduction in phosphorylated IRF5 (p-IRF5) compared to vehicle-treated controls is a key indicator of target engagement.[2][3]
-
Downstream Gene Expression: Analyze the expression of IRF5 target genes, such as type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α), in tissues of interest.[2][3][4] A reduction in the expression of these genes will confirm the biological activity of this compound.
-
-
Evaluate Pharmacokinetics (PK):
-
Bioavailability: If target engagement is not confirmed, the compound may not be reaching sufficient concentrations in the circulation or the target tissue. A pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model and strain is recommended.[5]
-
-
Review the Animal Model and Disease State:
-
Disease Progression: In models of systemic lupus erythematosus (SLE) like the NZB/W F1 mouse, the timing of treatment initiation is critical. The therapeutic effect of this compound has been demonstrated both before and after disease onset.[3] Ensure that the treatment window aligns with the expected disease progression in your colony.
-
Model Variability: The NZB/W F1 model can exhibit variability in disease onset and severity.[6][7] Ensure that animals are appropriately randomized into treatment groups based on baseline disease markers (e.g., proteinuria).[6]
-
-
Issue 2: High Variability in Experimental Readouts
-
Question: We are observing high inter-animal variability in our efficacy readouts (e.g., autoantibody titers, proteinuria) within the same treatment group. How can we reduce this variability?
-
Answer: High variability can obscure true treatment effects. The following steps can help minimize variability:
-
Standardize Experimental Procedures:
-
Animal Husbandry: Ensure all animals are housed under identical conditions (diet, light-dark cycle, cage density) as these factors can influence disease development.
-
Dosing and Handling: Use consistent dosing volumes and techniques. Minimize stress during animal handling as it can impact immune responses.
-
-
Refine the Animal Model:
-
Source and Strain: Use animals from a reputable vendor and ensure they are of the same genetic background.
-
Age and Sex Matching: Strictly match the age and sex of the animals in all experimental groups. In the NZB/W F1 model, females develop a more severe and accelerated disease.[8][9]
-
Baseline Monitoring: Before initiating treatment, monitor baseline disease parameters such as proteinuria and anti-dsDNA antibody levels to ensure homogenous groups.[6]
-
-
Increase Sample Size:
-
A larger number of animals per group can help to mitigate the impact of individual animal variability on the statistical power of the study.
-
-
Issue 3: Unexpected Toxicity
-
Question: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our treatment group. What could be the cause?
-
Answer: Toxicity can be related to the compound itself, the vehicle, or potential off-target effects.
-
Vehicle Control: Always include a vehicle-only control group to rule out any toxicity caused by the formulation excipients.[5]
-
Dose-Ranging Study: If not already performed, conduct a maximum tolerated dose (MTD) study to determine the safe dosing range for this compound in your specific animal model.[5]
-
Investigate Off-Target Effects:
-
While this compound is reported to be a selective inhibitor of IRF5 phosphorylation with minimal impact on NF-κB activity, off-target effects can never be completely ruled out for small molecule inhibitors.[2][4]
-
If toxicity persists at doses required for efficacy, consider performing broader profiling to identify potential off-target interactions.[10][11]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5). It selectively suppresses IRF5 activity by inhibiting its phosphorylation, a critical step for its activation and nuclear translocation.[1] This leads to a downstream reduction in the expression of type I interferons and other pro-inflammatory cytokines.[2][3]
-
-
Q2: In which in vivo models has this compound been shown to be effective?
-
Q3: What is the recommended in vivo dose and route of administration for this compound?
-
A3: A dose of 40.0 mg/kg administered via subcutaneous (s.c.) injection has been shown to be effective in suppressing the progression of SLE in the NZB/W F1 mouse model.[1] However, the optimal dose may vary depending on the specific animal model, disease severity, and experimental endpoint. A dose-response study is recommended to determine the optimal dose for your specific application.
-
-
Q4: How should I prepare this compound for in vivo administration?
-
A4: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo use. Several protocols are available (see Table 2). It is recommended to prepare the working solution fresh on the day of use.[1]
-
-
Q5: What are the expected outcomes of successful this compound treatment in the NZB/W F1 mouse model?
-
A5: Successful treatment with this compound in the NZB/W F1 mouse model is expected to result in:
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Stimulus | Value | Reference |
| IC50 (Type I IFN production) | Human PBMCs | R-848 | ~0.09 µM | [2] |
| IRF5 Phosphorylation Inhibition | Human PBMCs | R-848 (3 µM) | Effective at 1 µM | [2] |
| IRF5 Phosphorylation Inhibition | Mouse Splenocytes | R-848 (3 µM) | Effective at 3 µM | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in the NZB/W F1 Mouse Model of SLE
-
Animals: Female NZB/W F1 mice, aged appropriately for the desired disease stage (e.g., pre-disease or established disease).
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 40 mg/kg) based on baseline proteinuria levels. A typical group size is 8-15 mice.
-
Formulation Preparation: Prepare the this compound formulation according to one of the protocols in Table 2. Prepare the vehicle control using the same excipients without the active compound.
-
Dosing: Administer this compound or vehicle via subcutaneous injection daily or as determined by your experimental design.
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Measure proteinuria weekly using urine test strips.
-
Collect blood samples at specified intervals to measure serum anti-dsDNA IgG levels by ELISA.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect spleens and kidneys for:
-
Spleen weight measurement.
-
Histopathological analysis of the kidneys to assess glomerulonephritis.
-
Flow cytometric analysis of splenocytes to assess immune cell populations.
-
Gene expression analysis of IRF5 target genes in relevant tissues.
-
Protocol 2: Pharmacodynamic (PD) Assay for IRF5 Inhibition
-
Animals and Dosing: Use the same animal model and dosing regimen as in the efficacy study.
-
Tissue Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize the animals and collect spleens or other tissues of interest.
-
Cell Isolation: Prepare single-cell suspensions from the spleens.
-
Western Blot for p-IRF5:
-
Lyse the cells and perform protein quantification.
-
Run the protein lysates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with antibodies against phosphorylated IRF5 (p-IRF5) and total IRF5. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
-
qRT-PCR for Target Gene Expression:
-
Isolate RNA from the cells or tissues.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of IRF5 target genes (e.g., Ifnb1, Ifna, Il6, Tnf). Normalize the expression to a housekeeping gene.
-
Visualizations
Caption: Simplified signaling pathway of IRF5 activation and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the in vivo efficacy of this compound.
Table 2: Recommended Formulations for In Vivo Administration of this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 10 mg/mL | [1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 10 mg/mL | [1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 10 mg/mL | [1] |
Note: For all protocols, add each solvent one by one and mix thoroughly. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution. It is recommended to prepare fresh solutions for each use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aragenbio.com [aragenbio.com]
- 7. Frontiers | Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis [frontiersin.org]
- 8. NZB/W F1 Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. inotiv.com [inotiv.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to IRF5 Inhibitors: YE6144 and Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical therapeutic target in a range of autoimmune and inflammatory diseases due to its central role in orchestrating pro-inflammatory responses. The development of small molecules and peptides that can effectively modulate IRF5 activity is an area of intense research. This guide provides an objective comparison of the prototypical IRF5 inhibitor, YE6144, with other notable alternatives, supported by available experimental data.
Overview of IRF5 and its Signaling Pathway
IRF5 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including type I interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Its activation is a key event downstream of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR8, which recognize viral single-stranded RNA. The canonical TLR7/8-mediated activation of IRF5 involves a signaling cascade initiated by the adaptor protein MyD88, followed by the recruitment and activation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), TRAF6 (TNF Receptor-Associated Factor 6), and TAK1 (Transforming growth factor-β-Activated Kinase 1). This ultimately leads to the phosphorylation of IKKβ (Inhibitor of nuclear factor Kappa-B Kinase subunit beta), which in turn phosphorylates IRF5, triggering its dimerization and nuclear translocation.[1]
Quantitative Comparison of IRF5 Inhibitors
Direct head-to-head comparative studies of various IRF5 inhibitors are limited. The following table summarizes the available quantitative data for this compound and other selected inhibitors. It is crucial to note that the experimental assays and endpoints differ between studies, which should be considered when comparing potency.
| Inhibitor | Type | Mechanism of Action | Assay | Endpoint | Potency | Reference |
| This compound | Small Molecule | Inhibits IRF5 phosphorylation | Cellular Assay (human PBMCs) | Inhibition of Type I IFN production | IC50: ~0.09 µM | [2][3][4] |
| N5-1 | Peptide | Stabilizes inactive IRF5 monomer, inhibits nuclear translocation | Biochemical Assay | Binding affinity to IRF5 | Kd: 98.8 nM | [5] |
| HotSpot Therapeutics Inhibitor | Small Molecule | Allosteric inhibition | Cellular Assay (human monocytes, B cells, PBMCs) | Inhibition of TNF production | IC50: 3 - 8.2 nM | [6] |
| IRAK4 Inhibitors (e.g., PF-06426779) | Small Molecule | Indirectly inhibit IRF5 by targeting upstream kinase IRAK4 | Cellular Assay | Inhibition of IRF5 nuclear translocation | Blocks translocation | [7][8] |
| IRF5-CPP5 | Peptide | Inhibits IRF5 dimerization | Biochemical Assay | Inhibition of IRF5 dimerization | IC50: 15.3 - 15.4 µM | [9] |
Detailed Experimental Methodologies
This section outlines the general protocols for key experiments used to characterize IRF5 inhibitors.
IRF5 Dimerization Assay
This assay is designed to measure the ability of a compound to inhibit the homodimerization of IRF5, a critical step for its activation.
Protocol:
-
Cell Culture and Treatment: Human monocytic THP-1 cells are cultured and treated with the test inhibitor for a specified period (e.g., 30 minutes).
-
Stimulation: Cells are then stimulated with a TLR agonist, such as R848, to induce IRF5 activation and dimerization.
-
Cell Lysis: After stimulation, cells are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Native-PAGE and Western Blot: The cell lysates are resolved by native polyacrylamide gel electrophoresis (PAGE) to separate protein complexes based on size and charge. The proteins are then transferred to a membrane and immunoblotted using an antibody specific for IRF5 to visualize monomeric and dimeric forms.[1][10][11][12][13]
-
Quantification: The intensity of the bands corresponding to the IRF5 dimer is quantified to determine the extent of inhibition.
IRF5 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of IRF5 from the cytoplasm to the nucleus upon activation.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., primary human monocytes or cell lines) are seeded on coverslips and treated with the inhibitor.
-
Stimulation: Cells are stimulated with a TLR agonist (e.g., R848) to induce IRF5 nuclear translocation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: Cells are incubated with a primary antibody against IRF5, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI.
-
Microscopy and Analysis: The subcellular localization of IRF5 is visualized using a fluorescence microscope. The degree of nuclear translocation is quantified by measuring the fluorescence intensity of IRF5 in the nucleus relative to the cytoplasm.[14][15][16][17]
Cytokine Production Assay (ELISA)
This assay measures the downstream functional consequence of IRF5 inhibition, which is the reduction in pro-inflammatory cytokine secretion.
Protocol:
-
Cell Culture and Treatment: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are treated with the IRF5 inhibitor.
-
Stimulation: The cells are then stimulated with a TLR agonist to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of a specific cytokine (e.g., IFN-α, TNF-α, IL-6) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[18][19][20][21] This typically involves capturing the cytokine with a specific antibody coated on a plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, the addition of a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.
Visualizing the Landscape of IRF5 Inhibition
The following diagrams illustrate the IRF5 signaling pathway and a general workflow for evaluating IRF5 inhibitors.
Caption: Canonical IRF5 signaling pathway and points of intervention by various inhibitors.
Caption: General experimental workflow for the evaluation of IRF5 inhibitors.
References
- 1. Intracellular IRF5 Dimerization Assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. IRF5 inhibitor N5-1 | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. IRF5 inhibitors show efficacy across autoimmune models | BioWorld [bioworld.com]
- 7. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular IRF5 Dimerization Assay [bio-protocol.org]
- 11. Intracellular IRF5 Dimerization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Intracellular IRF5 Dimerization Assay. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Monoclonal Antibodies Against Human IRF-5 and Their Use in Identifying the Binding of IRF-5 to Nuclear Import Proteins Karyopherin-α1 and -β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. h-h-c.com [h-h-c.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Targeting the TLR/MyD88 Pathway through IRF5 Inhibition with YE6144 versus Upstream IRAK4 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YE6144, an inhibitor of Interferon Regulatory Factor 5 (IRF5), with a class of small molecules that target the upstream kinase, Interleukin-1 Receptor-Associated Kinase 4 (IRAF4). This comparison is framed not as a direct competition for the same target, but as an evaluation of two distinct strategies for modulating the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are pivotal in a range of inflammatory and autoimmune diseases.
Introduction
The TLR/IL-1R signaling cascade plays a crucial role in the innate immune system. Its dysregulation is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and certain cancers. A key signaling complex in this pathway is the Myddosome, which consists of the adaptor protein MyD88 and the IRAK family of kinases. IRAK4, as the master regulator in this complex, activates downstream signaling, leading to the activation of transcription factors such as NF-κB and IRF5, and subsequent production of inflammatory cytokines and type I interferons (IFNs).[1][2][3][4]
This guide will compare the pharmacological profiles of two distinct inhibitory approaches:
-
This compound: A small molecule inhibitor that targets IRF5, a key transcription factor downstream of IRAK4.[5][6][7] this compound selectively suppresses IRF5 activity by inhibiting its phosphorylation.[5][7]
-
IRAK4 Inhibitors: A class of drugs that directly target the kinase activity of IRAK4, thereby blocking the signaling cascade at a more upstream point. Several IRAK4 inhibitors are in various stages of preclinical and clinical development, including PF-06650833 (Zimlovisertib), Emavusertib (CA-4948), and ND-2158.[8][9][10][11][12]
Signaling Pathway Overview
The following diagram illustrates the points of intervention for this compound and IRAK4 inhibitors within the TLR/MyD88 signaling pathway.
Caption: TLR/MyD88 signaling cascade showing the points of inhibition for IRAK4 inhibitors and this compound.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data for this compound and a selection of representative IRAK4 inhibitors. It is important to note that these values were obtained from different studies under varying experimental conditions and are therefore not directly comparable.
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | IRF5 (functional) | Inhibition of Type I IFN production in human PBMCs | ~0.09 µM | [5][13][14] |
| PF-06650833 (Zimlovisertib) | IRAK4 Kinase | Biochemical Kinase Assay | 0.52 nM | [15] |
| IRAK4 (cellular) | Cell-based assay | 0.2 nM | [16] | |
| IRAK4 (PBMC) | PBMC assay | 2.4 nM | [16] | |
| Emavusertib (CA-4948) | IRAK4 Kinase | Biochemical Kinase Assay | < 50 nM | [17] |
| ND-2158 | IRAK4 Kinase | Biochemical Kinase Assay | Kᵢ = 1.3 nM | [10] |
| Zabedosertib (BAY 1834845) | IRAK4 Kinase | Biochemical Kinase Assay | 3.55 nM | [15][16] |
Preclinical and In Vivo Data Summary
| Compound | Model | Key Findings | Reference(s) |
| This compound | NZB/W F1 mouse model of SLE | Suppressed autoantibody production, splenomegaly, and renal dysfunction. | [5][13] |
| PF-06650833 (Zimlovisertib) | Rat collagen-induced arthritis (CIA) model | Protected rats from CIA. | [18] |
| Mouse models of lupus (pristane-induced and MRL/lpr) | Reduced circulating autoantibody levels. | [18] | |
| ND-2158 | Mouse models of collagen-induced arthritis and gout | Alleviated arthritis and blocked gout formation. | [10] |
| ABC DLBCL xenograft models | Suppressed tumor growth as a single agent and in combination with other inhibitors. | [10] | |
| Emavusertib (CA-4948) | Mouse models of B-cell NHL and AML | Showed antitumor efficacy with an acceptable toxicity profile. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the interpretation of the data and for the design of future studies.
IRAK4 Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of IRAK4 inhibitors.
References
- 1. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 10. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
A Comparative Guide to IRF5 Inhibition: The Small Molecule YE6144 Versus Small Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical mediator in the inflammatory response, making it a compelling therapeutic target for a range of autoimmune diseases. Two primary strategies for inhibiting IRF5 activity have garnered significant attention: the small molecule inhibitor YE6144 and rationally designed small peptide inhibitors. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and small peptide inhibitors lies in their mechanism of action. This compound acts upstream in the IRF5 activation cascade, while the current generation of small peptide inhibitors targets a crucial downstream step.
-
This compound: This small molecule selectively suppresses the activity of IRF5 by inhibiting its phosphorylation.[1][2][3] Phosphorylation is a critical post-translational modification required for IRF5 activation, dimerization, and subsequent nuclear translocation.[4] By preventing this initial activation step, this compound effectively blocks the entire downstream signaling cascade mediated by IRF5.
-
Small Peptide Inhibitors: These inhibitors are designed to disrupt the homodimerization of activated IRF5.[5][6][7] IRF5 must form dimers to translocate to the nucleus and bind to the promoter regions of its target genes.[5] The small peptides, often engineered as cell-penetrating peptides (CPPs), directly interfere with the protein-protein interaction sites essential for dimerization.[5][7] Another approach involves decoy peptides, such as IRF5D, which mimic the IRF5 dimerization domain and competitively bind to IRF5 monomers.[8][9]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the performance of this compound and representative small peptide IRF5 inhibitors. It is important to note that a direct head-to-head comparison in the same experimental systems is not yet available in the public domain.
Table 1: In Vitro Efficacy of IRF5 Inhibitors
| Inhibitor | Type | Target Assay | Cell Type | IC50 / Kd | Citation(s) |
| This compound | Small Molecule | Type I IFN Production | Human PBMCs | ~0.09 µM | [4][10][11] |
| IRF5-CPP5 | Cell-Penetrating Peptide | IRF5 Dimerization | Recombinant IRF5 | 15.3 µM (WT), 15.4 µM (S430D) | [3] |
| IRF5D | Decoy Peptide | Binding to IRF5 | Recombinant IRF5 | 3.72 ± 0.74 x 10⁻⁶ M | [8][12] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lupus (NZB/W F1)
| Parameter | Dosage and Administration | Key Findings | Citation(s) |
| Autoantibody Production | 40 mg/kg, subcutaneous injection | Suppressed the exacerbation of autoantibody production | [10][11] |
| Splenomegaly | 40 mg/kg, subcutaneous injection | Suppressed splenomegaly | [4][11] |
| Renal Dysfunction | 40 mg/kg, subcutaneous injection | Suppressed renal dysfunction | [4][11] |
Experimental Methodologies
Detailed protocols are crucial for reproducing and building upon existing research. Below are summaries of key experimental procedures used to evaluate these IRF5 inhibitors.
IRF5 Signaling Pathway
The following diagram illustrates the canonical IRF5 signaling pathway, highlighting the points of intervention for both this compound and small peptide inhibitors.
Experimental Workflow: IRF5 Phosphorylation Assay
This workflow outlines the key steps in assessing IRF5 phosphorylation, a method to evaluate the efficacy of inhibitors like this compound.
Protocol Summary: IRF5 Phosphorylation Assay This method utilizes Phos-tag™ SDS-PAGE to separate phosphorylated IRF5 isoforms.[2]
-
Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes are pre-treated with this compound or a vehicle control for 30 minutes.[4]
-
Stimulation: Cells are then stimulated with a Toll-like receptor (TLR) agonist, such as R848, for 60 minutes to induce IRF5 phosphorylation.[4]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Phos-tag™ SDS-PAGE: Equal amounts of protein are separated on an SDS-polyacrylamide gel containing Phos-tag™, which specifically retards the migration of phosphorylated proteins.
-
Western Blotting: Proteins are transferred to a membrane and immunoblotted with an antibody against total IRF5.
-
Detection: The separated bands corresponding to non-phosphorylated and phosphorylated IRF5 are visualized and quantified.
Experimental Workflow: IRF5 Homodimerization Assay
This workflow details the process of a native-PAGE based assay to assess the ability of small peptide inhibitors to disrupt IRF5 dimerization.
Protocol Summary: IRF5 Homodimerization Assay (Native-PAGE) This technique separates protein complexes based on their native size and charge.[5][13][14]
-
Cell Culture and Treatment: THP-1 monocytes are pre-incubated with an IRF5 cell-penetrating peptide (IRF5-CPP) or a control peptide for 30-60 minutes.[5]
-
Stimulation: Cells are stimulated with R848 for 1 hour to induce IRF5 dimerization.[5]
-
Cell Lysis: Cells are lysed using a non-denaturing buffer to preserve protein complexes.
-
Native-PAGE: The cell lysates are resolved on a native polyacrylamide gel.
-
Western Blotting: Proteins are transferred to a membrane and immunoblotted with an anti-IRF5 antibody.
-
Detection: The presence and relative abundance of IRF5 monomers and dimers are detected and quantified.
Conclusion
Both this compound and small peptide inhibitors represent promising avenues for the therapeutic targeting of IRF5. This compound offers a potent, upstream inhibition of IRF5 activation with demonstrated in vivo efficacy in a preclinical model of lupus. Small peptide inhibitors provide a more targeted approach by disrupting a specific protein-protein interaction, offering high selectivity. The choice between these inhibitors will depend on the specific research question, the desired point of intervention in the IRF5 pathway, and the experimental system being utilized. Further studies directly comparing these two classes of inhibitors are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular IRF5 Dimerization Assay [bio-protocol.org]
- 6. An IRF5 Decoy Peptide Reduces Myocardial Inflammation and Fibrosis and Improves Endothelial Cell Function in Tight-Skin Mice | PLOS One [journals.plos.org]
- 7. [PDF] Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization | Semantic Scholar [semanticscholar.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. An IRF5 Decoy Peptide Reduces Myocardial Inflammation and Fibrosis and Improves Endothelial Cell Function in Tight-Skin Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular IRF5 Dimerization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular IRF5 Dimerization Assay [bio-protocol.org]
Comparative Guide to Validating YE6144's Effect on IFN-β Production
This guide provides a comprehensive comparison of YE6144 with other molecules involved in the modulation of Interferon-β (IFN-β) production. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2] Its primary mechanism of action is the suppression of IRF5 activity by inhibiting its phosphorylation, a critical step for its activation and nuclear translocation.[1][3] IRF5 is a key transcription factor that regulates the expression of type I interferons, including IFN-β, and other pro-inflammatory cytokines in response to pathogenic stimuli, particularly through Toll-like receptor (TLR) signaling pathways.[4][5] By blocking IRF5 phosphorylation, this compound effectively reduces the production of type I IFNs, making it a valuable tool for studying autoimmune diseases like systemic lupus erythematosus (SLE), where IRF5 is often hyperactivated.[3][6]
Comparative Analysis of IFN-β Modulators
This compound's targeted approach on IRF5 distinguishes it from other inhibitors that act on different nodes of the IFN-β signaling pathway. Below is a comparison with Amlexanox, a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are kinases operating upstream of IRF3 and IRF7, key transcription factors for IFN-β induction.[7][8]
| Feature | This compound | Amlexanox (TBK1/IKKε Inhibitor) |
| Primary Target | Interferon Regulatory Factor 5 (IRF5)[1][2] | TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε)[8] |
| Mechanism of Action | Inhibits phosphorylation of IRF5, preventing its activation and nuclear translocation.[3][9] | Inhibits the kinase activity of TBK1 and IKKε, preventing the phosphorylation and activation of IRF3/7.[8][10] |
| Pathway Specificity | Highly selective for the IRF5-mediated pathway, with minimal effects on NF-κB activation in certain cells.[3][9] | Broader impact on type I IFN production as TBK1 is a central kinase for IRF3/7 activation in response to various stimuli.[11][12] |
| Reported Effect on IFN-β | Dose-dependent decrease in IFN-β production.[3] | Downregulates IFN-β-dependent gene expression.[8] |
| Therapeutic Indication | Investigated for autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[3][6] | Studied for its anti-inflammatory and anti-viral properties.[8] |
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound on type I IFN production has been quantified in various studies. The data below is summarized from experiments using human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.
| Experimental System | Stimulus | Measurement | Key Finding | Reference |
| Human HC PBMCs | R-848 (TLR7/8 agonist) | IFN-β and IFN-α protein levels (ELISA) | IC50 of ~0.09 μM for inhibition of type I IFN production. | [1][3] |
| Mouse Splenocytes | TLR7 or TLR9 ligands | Ifnb1 and Ifna gene expression (RT-qPCR) | Pretreatment with this compound remarkably weakened the induction of type I IFN genes. | [1][3] |
| Human HC PBMCs & Mouse Splenocytes | R-848 | IRF5 Phosphorylation (Western Blot) | Inhibited the phosphorylation of IRF5 at 1 μM (PBMCs) and 3 μM (splenocytes). | [1][3] |
Visualizing the Mechanism and Workflow
Signaling Pathway of IFN-β Production and this compound Inhibition
The following diagram illustrates the Toll-like receptor signaling pathway leading to the production of IFN-β and highlights the specific point of intervention for this compound.
Caption: TLR signaling pathway for IFN-β production and inhibition by this compound.
Experimental Workflow for Validating this compound
This diagram outlines a typical experimental workflow to assess the impact of an inhibitor like this compound on IFN-β production in immune cells.
Caption: Workflow for measuring this compound's effect on IFN-β production.
Detailed Experimental Protocols
The following protocols are generalized methods for key experiments used to validate the effect of this compound on IFN-β production.
Cell Culture and Treatment
This protocol describes the preparation and treatment of cells to study the effects of this compound.
-
Cell Isolation: Isolate primary cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Seed the isolated cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.03–10 μM) or a vehicle control (DMSO) for 30 minutes at 37°C.[3][13]
-
Stimulation: Following pre-treatment, stimulate the cells with a TLR agonist such as R-848 (e.g., 3 μM) to induce type I IFN production.[3][13]
-
Incubation: Incubate the cells for a specified period. For mRNA analysis, a shorter incubation of 4-6 hours is typical. For protein analysis in the supernatant, a longer incubation of 24 hours is common.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β
ELISA is used to quantify the amount of secreted IFN-β protein in the cell culture supernatant.[14][15]
-
Sample Collection: After the 24-hour incubation, centrifuge the culture plates and carefully collect the supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human or mouse IFN-β overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected supernatants and a standard curve of recombinant IFN-β to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for IFN-β. Incubate for 1-2 hours.
-
Signal Development: After another wash, add streptavidin-HRP conjugate and incubate for 20-30 minutes. Finally, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of IFN-β in the samples is determined by interpolating from the standard curve.[16]
Real-Time Quantitative PCR (RT-qPCR) for Ifnb1 mRNA
RT-qPCR is used to measure the relative expression levels of the Ifnb1 gene, which codes for IFN-β.[13]
-
RNA Isolation: After the 4-6 hour incubation, harvest the cells and lyse them. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for Ifnb1 (and a housekeeping gene like GAPDH or ACTB for normalization), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Data Analysis: Run the reaction in a real-time PCR cycler. The relative expression of Ifnb1 is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Differential Requirement for TANK-binding Kinase-1 in Type I Interferon Responses to Toll-like Receptor Activation and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 10. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 12. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interferon (IFN) Production Measurement Service - Creative Biolabs [creative-biolabs.com]
- 16. Interferon β (IFN-β) Production during the Double-stranded RNA (dsRNA) Response in Hepatocytes Involves Coordinated and Feedforward Signaling through Toll-like Receptor 3 (TLR3), RNA-dependent Protein Kinase (PKR), Inducible Nitric Oxide Synthase (iNOS), and Src Protein - PMC [pmc.ncbi.nlm.nih.gov]
YE6144: A Comparative Analysis of Specificity for IRF5 Over NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor YE6144, focusing on its specificity for Interferon Regulatory Factor 5 (IRF5) over Nuclear Factor-kappa B (NF-κB) activation. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Introduction
Interferon Regulatory Factor 5 (IRF5) and Nuclear Factor-kappa B (NF-κB) are critical transcription factors in the innate immune system, regulating the expression of inflammatory cytokines and type I interferons.[1][2][3] Due to overlapping upstream signaling components, achieving specific inhibition of IRF5 without affecting the ubiquitous NF-κB pathway is a significant challenge.[3][4] this compound has emerged as a prototypical inhibitor of IRF5, demonstrating selective suppression of IRF5-mediated signaling.[5][6][7] This guide delves into the experimental evidence supporting the specificity of this compound.
Mechanism of Action
This compound selectively inhibits the activation of IRF5 by preventing its phosphorylation.[5][6][7] This phosphorylation is a critical step for its dimerization and subsequent translocation to the nucleus, where it initiates the transcription of target genes.[1] In contrast, this compound has been shown to have minimal impact on the activation of the NF-κB pathway.[1][4][8]
Comparative Efficacy and Specificity
The following table summarizes the quantitative data on the efficacy and specificity of this compound in comparison to other relevant inhibitors.
| Compound | Target(s) | Reported IC50 | Cell Types | Key Findings | Reference |
| This compound | IRF5 | ~0.09 µM (for Type I IFN production) | Human PBMCs, Mouse Splenocytes | Selectively inhibits IRF5 phosphorylation and nuclear translocation with minimal effect on NF-κB nuclear translocation. | [5][6][9][10] |
| TPCA-1 | IKKβ | Not specified for IRF5 | Not specified | Inhibits both IRF5 and NF-κB activation, making it unsuitable for IRF5-specific suppression. | [8] |
| N5-1 | IRF5 | Not specified | Human PBMCs | A peptide mimetic that binds to IRF5, blocks its nuclear translocation, and selectively inhibits IRF5-mediated cytokine expression without affecting NF-κB nuclear translocation. | [1][11] |
Experimental Data and Protocols
The specificity of this compound has been demonstrated through a series of key experiments.
1. Inhibition of IRF5 Phosphorylation
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes were pre-treated with this compound (1 µM and 3 µM, respectively) for 30 minutes, followed by stimulation with the TLR7/8 agonist R-848 (3 µM) for 60 minutes. Cell lysates were then analyzed for phosphorylated IRF5 (p-IRF5) and total IRF5 levels using a capillary-based immunoassay.[8][12]
-
Results: this compound treatment resulted in a significant inhibition of IRF5 phosphorylation in both human and mouse immune cells.[5][8][12]
2. Selective Inhibition of IRF5 Nuclear Translocation
-
Methodology: Monocytes and plasmacytoid dendritic cells (pDCs) sorted from human PBMCs were pre-treated with this compound (1 µM) for 30 minutes and then stimulated with R-848 (3 µM) for 30 minutes. The nuclear translocation of IRF5 and the NF-κB p65 subunit was then assessed.[8][12]
-
Results: this compound substantially inhibited the nuclear translocation of IRF5 in both monocytes and pDCs.[8] In contrast, the nuclear translocation of NF-κB p65 was only marginally inhibited in monocytes and remained unchanged in pDCs, demonstrating the high specificity of this compound for the IRF5 pathway.[8]
3. Downstream Effects on Gene Expression
-
Methodology: Mouse splenocytes were pre-treated with this compound and then stimulated with various Toll-like receptor (TLR) ligands, including poly(U) (TLR7), R-848 (TLR7/8), CpG-A (TLR9), and CpG-B (TLR9). The expression of type I interferon genes, Ifnb1 and Ifna, was analyzed by RT-qPCR.[8][12] In human PBMCs, the production of IFN-α and IFN-β was measured by ELISA after stimulation with R-848 in the presence of varying concentrations of this compound.[8][12]
-
Results: Pre-treatment with this compound markedly weakened the induction of Ifnb1 and Ifna genes stimulated by TLR7 and TLR9 ligands.[8][9] Furthermore, this compound dose-dependently decreased the production of IFN-α and IFN-β in human PBMCs.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways and the experimental workflow used to determine the specificity of this compound.
Caption: IRF5 and NF-κB signaling pathways highlighting this compound's selective inhibition.
References
- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF-5 and NF-κB p50 co-regulate IFN-β and IL-6 expression in TLR9-stimulated human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of YE6144's Efficacy in Modulating Autoantibody Levels
This guide provides a detailed comparison of the investigational compound YE6144 with other alternatives in the context of its impact on autoantibody levels, a critical factor in the pathology of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation.
Introduction to this compound
This compound is a novel small-molecule inhibitor targeting Interferon Regulatory Factor 5 (IRF5)[1][2]. IRF5 is a key transcription factor implicated in the pathogenesis of autoimmune diseases like SLE[3][4]. Its activation is linked to the production of pro-inflammatory cytokines and type I interferons (IFNs), which contribute to the generation of autoantibodies[3][4][5]. This compound selectively suppresses the activity of IRF5 by inhibiting its phosphorylation, thereby blocking its nuclear translocation and subsequent downstream signaling[1][2][3][4]. This mechanism presents a promising therapeutic strategy for autoimmune disorders characterized by IRF5 hyperactivation[1][3].
This compound: Impact on Autoantibody Production
Experimental data from preclinical studies demonstrates that this compound effectively suppresses the production of autoantibodies in murine models of SLE.
Key Findings:
-
In the NZB/W F1 mouse model of SLE, administration of this compound suppressed the exacerbation of anti-dsDNA IgG autoantibody production, both before and after the onset of the disease[1][3].
-
Treatment with this compound also led to the suppression of splenomegaly and renal dysfunction in these models, which are pathologies associated with high autoantibody titers[1][3].
-
The therapeutic effect of this compound is linked to its ability to inhibit the production of type I IFNs in human peripheral blood mononuclear cells (PBMCs) and murine splenocytes stimulated with TLR7 or TLR9 ligands[1][3].
Quantitative Data Summary:
The following table summarizes the effect of this compound on serum anti-dsDNA IgG levels in the NZB/W F1 mouse model, as reported in studies.
| Treatment Group | Age at Treatment Start | Duration of Treatment | Outcome on Anti-dsDNA IgG Levels | Reference |
| This compound | Before Disease Onset | Not Specified | Suppressed exacerbation of autoantibody production | [3] |
| This compound | After Disease Onset | 10 weeks | Suppressed exacerbation of autoantibody production | [3] |
| Vehicle (DMSO) | After Disease Onset | 10 weeks | Continued increase in autoantibody levels | [3] |
| This compound + Bortezomib (BZ) | 31-34 weeks | 10 weeks | Maintained remission and prevented the flare-up of autoantibody production after BZ-induced depletion | [3] |
Comparative Analysis with Alternative Therapies
This compound's targeted approach to IRF5 inhibition distinguishes it from current standard-of-care and other investigational therapies for SLE.
| Therapeutic Agent / Class | Mechanism of Action | Effect on Autoantibodies | Key Advantages / Disadvantages |
| This compound | IRF5 Inhibitor | Directly suppresses pathways leading to autoantibody production by inhibiting IRF5 phosphorylation [1][2][3] | Advantage: Highly specific target within a key autoimmune pathway. Disadvantage: Still in preclinical/early clinical development. |
| Glucocorticosteroids | Broad anti-inflammatory and immunosuppressive effects | General reduction of immune activity, leading to decreased autoantibody production | Advantage: Potent and fast-acting. Disadvantage: Significant long-term side effects[3]. |
| Immunosuppressants | Inhibit proliferation of lymphocytes (e.g., Mycophenolate Mofetil, Azathioprine) | Reduce the number of antibody-producing B cells | Advantage: Effective in controlling disease activity. Disadvantage: Broad immunosuppression increases infection risk[3]. |
| Anifrolumab | Monoclonal antibody against type I IFN receptor (IFNAR1) | Blocks signaling of type I IFNs, which are key drivers of autoantibody production | Advantage: Approved therapy targeting a crucial pathway in SLE[3]. Disadvantage: May not address all pathogenic pathways. |
| IRAK4 Inhibitors | Inhibit IRAK4, a kinase upstream of IRF5 and NF-κB | Disrupts IRF5 nuclear translocation and transcriptional activity, reducing inflammatory cytokine production[4][6] | Advantage: Targets a key node in TLR signaling. Disadvantage: May have broader effects than specific IRF5 inhibition as it can also impact NF-κB[4][6]. |
| Astilbin | Natural flavonoid | Reduced autoantibody production in MRL/lpr mice by decreasing activated T and B cells[7] | Advantage: Natural product with potential therapeutic utility. Disadvantage: Mechanism is less specific; requires further clinical validation. |
Experimental Protocols & Methodologies
Murine Model of Systemic Lupus Erythematosus (SLE)
-
Animal Model: Female NZB/W F1 mice, a well-established spontaneous model for SLE that develops autoantibodies (anti-dsDNA) and immune-complex-mediated glomerulonephritis.
-
Disease Induction: Disease develops spontaneously with age. Mice are typically monitored for proteinuria and serum autoantibody levels to determine disease onset.
-
Treatment Regimen: this compound (e.g., 40.0 mg/kg) or vehicle (DMSO) is administered, often via subcutaneous injection, starting either before or after disease onset as defined by proteinuria and autoantibody titers[2].
Measurement of Autoantibody Levels
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline:
-
96-well plates are coated with calf thymus double-stranded DNA (dsDNA).
-
Serum samples from treated and control mice are serially diluted and added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes mouse IgG is added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
The optical density is proportional to the concentration of anti-dsDNA IgG in the serum.
-
IRF5 Phosphorylation and Nuclear Translocation Assay
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes[1][3].
-
Stimulation: Cells are pretreated with this compound or DMSO for 30 minutes, followed by stimulation with a TLR7 agonist like R-848[3][8].
-
Phosphorylation Analysis: Cell lysates are analyzed by capillary-based immunoassay or Western blot using antibodies specific for phospho-IRF5 and total IRF5[3].
-
Nuclear Translocation Analysis: The localization of IRF5 is assessed by immunofluorescence microscopy or imaging flow cytometry, quantifying the amount of IRF5 translocated to the nucleus[3].
Visualizations: Pathways and Workflows
Signaling Pathway: IRF5 Inhibition by this compound
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 5. IRF5 Controls Plasma Cell Generation and Antibody Production via Distinct Mechanisms Depending on the Antigenic Trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid Astilbin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dawn of a New Era in Lupus Treatment? A Comparative Analysis of the IRF5 Inhibitor YE6144
For researchers, scientists, and drug development professionals, the quest for a more effective and targeted therapy for Systemic Lupus Erythematosus (SLE) is a relentless pursuit. The novel small-molecule inhibitor, YE6144, has emerged as a promising candidate, targeting the interferon regulatory factor 5 (IRF5), a key node in the inflammatory cascade of lupus. This guide provides a comprehensive comparison of this compound with established and alternative lupus therapies in preclinical models, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself by directly targeting IRF5, a critical transcription factor implicated in the production of type I interferons (IFNs) and other pro-inflammatory cytokines central to lupus pathogenesis. This mechanism offers a more targeted approach compared to broader immunosuppressants. Preclinical studies in murine lupus models have demonstrated the potential of this compound to suppress autoantibody production, ameliorate kidney damage, and reduce splenomegaly. This guide will delve into the quantitative data from these studies, comparing the efficacy of this compound with other agents such as mycophenolate mofetil, belimumab, abatacept, and anifrolumab, providing a framework for understanding its therapeutic potential.
Mechanism of Action: Targeting the Core of Inflammation
This compound is a prototypical inhibitor of IRF5.[1] Its primary mechanism involves the inhibition of IRF5 phosphorylation, a critical step for its activation and nuclear translocation.[1][2] By preventing IRF5 from entering the nucleus, this compound effectively blocks its ability to initiate the transcription of target genes, including type I interferons (IFN-α and IFN-β).[2][3] This targeted intervention disrupts a key signaling pathway that is aberrantly activated in SLE.[2][4]
The signaling cascade leading to IRF5 activation and subsequent inflammation is a critical area of study in lupus research. The following diagram illustrates this pathway and the point of intervention for this compound.
Comparative Efficacy in Lupus Models: A Data-Driven Overview
The therapeutic potential of this compound has been evaluated in several murine models of lupus, most notably the NZB/W F1 and Lyn-deficient mice, which spontaneously develop lupus-like symptoms. The following tables summarize the key quantitative findings for this compound and provide a comparison with other lupus therapies based on available preclinical data.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC50 | Source |
| This compound | IRF5 | Inhibition of Type I IFN production (human PBMCs) | 0.09 µM | [3] |
| Anifrolumab | IFNAR1 | Inhibition of ISRE reporter activity | 0.004 - 0.3 nM |
Table 2: Efficacy of this compound and Alternatives in Murine Lupus Models
| Treatment | Mouse Model | Key Efficacy Endpoints | Source |
| This compound | NZB/W F1 | - Suppressed exacerbation of autoantibody production.[3] - Suppressed splenomegaly and renal dysfunction.[3] | [3] |
| Mycophenolate Mofetil | NZB/W F1 | - Suppressed development of albuminuria and anti-DNA antibodies. - 100% survival at 60 weeks vs. 10% in control. | |
| Abatacept (CTLA-4Ig) | NZB/W F1 | - Suppressed autoantibody production. - Attenuated lupus nephritis and prolonged life. | |
| Anifrolumab (surrogate) | NZB/W F1 (IFN-α accelerated) | - Protected against proteinuria and renal injury. - Decreased anti-dsDNA autoantibody titers. | |
| Belimumab | Murine Lupus Models | - Ameliorated disease. |
Experimental Protocols: A Closer Look at the Methodology
To ensure a thorough understanding and reproducibility of the cited data, this section outlines the experimental protocols for key studies.
This compound In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a therapeutic agent in a lupus mouse model.
This compound Treatment in NZB/W F1 Mice:
-
Animal Model: Female NZB/W F1 mice, a spontaneous model of lupus nephritis.
-
Treatment: this compound was administered to the mice.
-
Outcome Measures: The study assessed the impact of this compound on the production of autoantibodies, the degree of splenomegaly (enlargement of the spleen), and renal dysfunction.[3]
Mycophenolate Mofetil (MMF) Study:
-
Animal Model: Female NZB/W F1 mice.
-
Treatment: MMF administered at 200 mg/kg/day.
-
Outcome Measures: Assessed weight change, albuminuria, anti-DNA antibodies, serum IgG levels, and survival.
Abatacept (CTLA-4Ig) Study:
-
Animal Model: NZB/W F1 mice.
-
Treatment: CTLA-4Ig administered both preventatively and as a treatment.
-
Outcome Measures: Evaluated autoantibody production, lupus nephritis, and survival.
Anifrolumab (surrogate antibody) Study:
-
Animal Model: NZB/W F1 mice with lupus accelerated by an adenoviral vector overexpressing mouse IFN-α.
-
Treatment: A surrogate mouse anti-mouse IFNAR1 monoclonal antibody (5A3) was used.
-
Outcome Measures: Monitored for the development of proteinuria, renal injury, and anti-dsDNA autoantibody titers.
Signaling Pathways and Logical Relationships
The development of lupus is a complex interplay of various immune cells and signaling molecules. The following diagram illustrates the logical relationship between different therapeutic interventions and their targets within the broader context of lupus pathogenesis.
Conclusion and Future Directions
This compound, with its targeted inhibition of IRF5, represents a significant advancement in the potential treatment of SLE. Preclinical data from lupus models are promising, demonstrating its ability to mitigate key disease parameters. In comparison to broader immunosuppressants like mycophenolate mofetil, this compound offers a more specific mechanism of action. When compared to biologics such as belimumab, abatacept, and anifrolumab, which target specific cytokines or cell surface receptors, this compound's focus on a central intracellular signaling node provides a distinct therapeutic strategy.
Further research, including head-to-head comparative studies in relevant animal models and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of lupus treatment. The data presented in this guide underscore the importance of continued investigation into targeted therapies like this compound to provide more effective and safer options for patients battling this complex autoimmune disease.
References
- 1. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Mechanistic Characterization of Anifrolumab, a Fully Human, Anti-IFNAR1 Monoclonal Antibody for the Treatment of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 3. Mycophenolate mofetil suppresses autoimmunity and mortality in the female NZB x NZW F1 mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of mycophenolate mofetil on cutaneous lupus erythematosus in (NZB × NZW) F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to YE6144 and Anifrolumab in Systemic Lupus Erythematosus (SLE) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational therapies for Systemic Lupus Erythematosus (SLE): YE6144, a preclinical small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), and anifrolumab, a monoclonal antibody targeting the type I interferon receptor subunit 1 (IFNAR1) that has undergone extensive clinical trials. This comparison focuses on their distinct mechanisms of action, supporting experimental data, and the methodologies employed in key studies.
Executive Summary
This compound and anifrolumab represent two different approaches to modulating the immune dysregulation central to SLE pathogenesis. Anifrolumab acts upstream by blocking the receptor for all type I interferons, a key cytokine family implicated in SLE. In contrast, this compound targets a more downstream signaling node, IRF5, a transcription factor crucial for the expression of pro-inflammatory genes. The available data reflects their different stages of development: anifrolumab has a wealth of clinical trial data in human SLE patients, while this compound has demonstrated promising results in preclinical mouse models of lupus.
Mechanism of Action
This compound: Targeting IRF5-Mediated Inflammation
This compound is a small-molecule inhibitor that selectively suppresses the activity of Interferon Regulatory Factor 5 (IRF5) by inhibiting its phosphorylation.[1] IRF5 is a key transcription factor that, upon activation, translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines and type I interferons.[2] In SLE, IRF5 is known to be hyperactivated.[3] By preventing IRF5 phosphorylation, this compound blocks its activation and subsequent downstream inflammatory signaling.[1]
Anifrolumab: Broad Blockade of Type I Interferon Signaling
Anifrolumab is a fully human monoclonal antibody that binds to the type I interferon receptor subunit 1 (IFNAR1).[4][5] This binding prevents all type I interferons (including IFN-α, IFN-β, and IFN-ω) from engaging with their receptor, thereby blocking their downstream signaling.[4][5] Between 60% and 80% of adults with SLE exhibit an upregulation of the type I interferon gene signature, which correlates with disease activity.[4] Anifrolumab's mechanism offers a broad blockade of this central pathogenic pathway in a significant portion of SLE patients.
Signaling Pathway Diagrams
Caption: Signaling pathway targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Modulation of a Type I Interferon (IFN) Gene Signature with Sifalimumab or Anifrolumab in Systemic Lupus Erythematosus (SLE) Patients in Two Open Label Phase 2 Japanese Trials - ACR Meeting Abstracts [acrabstracts.org]
- 4. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
YE6144: A Comparative Guide to a Novel Tool for Interrogating IRF5 Function
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical transcription factor in the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE) and inflammatory bowel disease, making it an attractive therapeutic target. This guide provides a comprehensive comparison of YE6144, a novel small-molecule inhibitor of IRF5, with other established tools used to study IRF5 function. We present supporting experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to IRF5 and its Signaling Pathway
IRF5 is a key mediator of pro-inflammatory gene expression downstream of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9.[1][2][3] Upon activation of the TLR-MyD88 pathway, IRF5 undergoes post-translational modifications, including phosphorylation and ubiquitination, which lead to its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes.[1][2][3][4] This signaling cascade results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[1]
Below is a diagram illustrating the canonical IRF5 signaling pathway.
Caption: Canonical IRF5 signaling pathway initiated by TLR activation.
This compound: A Prototypical IRF5 Inhibitor
This compound is a small-molecule compound that selectively inhibits the function of IRF5.[5][6][7] Its primary mechanism of action is the suppression of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6][8] This targeted inhibition allows for the specific investigation of IRF5-dependent cellular processes.
Performance Data
| Parameter | Cell Type | Stimulant | Effect of this compound | IC50 | Reference |
| IRF5 Phosphorylation | Human PBMCs & Mouse Splenocytes | R-848 (3 µM) | Inhibition of IRF5 phosphorylation | Not specified | [5][8][9][10] |
| IRF5 Nuclear Translocation | Human Monocytes & pDCs | R-848 (3 µM) | Blocked nuclear translocation | Not specified | [8][9] |
| Type I IFN Production | Human PBMCs | R-848 (3 µM) | Decreased IFN-β and IFN-α production | ~0.09 µM | [5][9] |
| Autoantibody Production | NZB/W F1 Mice (SLE model) | Spontaneous | Suppressed exacerbation | Not specified | [5][9] |
| Disease Progression | NZB/W F1 Mice (SLE model) | Spontaneous | Suppressed splenomegaly and renal dysfunction | Not specified | [5][9] |
Comparison with Alternative Tools for Studying IRF5 Function
Several other methods are available to study the function of IRF5. The choice of tool depends on the specific research question, experimental system, and desired level of specificity.
| Tool/Method | Mechanism of Action | Advantages | Disadvantages |
| This compound | Small-molecule inhibitor of IRF5 phosphorylation.[5][6][8] | High specificity for IRF5 over other pathways like NF-κB.[1][8][11] Reversible inhibition. Suitable for in vitro and in vivo studies.[5][9] | Potential for off-target effects, although reported to be minimal.[1][8][11] |
| Genetic Knockdown (siRNA/shRNA) | Post-transcriptional gene silencing by targeting IRF5 mRNA for degradation.[1] | High specificity for IRF5. Can achieve significant reduction in protein levels. | Transient effect (siRNA). Potential for off-target effects and incomplete knockdown. Delivery can be challenging, especially in vivo. |
| Genetic Knockout (CRISPR/Cas9) | Permanent disruption of the IRF5 gene.[1] | Complete and permanent loss of function. High specificity. | Irreversible. Time-consuming to generate knockout cell lines or animal models. Potential for off-target mutations. |
| Peptide-Based Inhibitors | Peptides designed to interfere with IRF5 protein-protein interactions, such as dimerization.[12] | High specificity for the targeted interaction. Can be designed to be cell-permeable. | May have lower stability and bioavailability compared to small molecules. Development can be complex. |
| Upstream Kinase Inhibitors (e.g., IKKβ inhibitors) | Inhibit kinases like IKKβ that are responsible for phosphorylating and activating IRF5.[3] | Can be used to study the broader signaling pathway. | Lack of specificity for IRF5, as these kinases have multiple downstream targets (e.g., NF-κB).[1][11] |
Experimental Protocols
In Vitro Inhibition of IRF5 Phosphorylation and Nuclear Translocation
This protocol describes the use of this compound to assess its impact on IRF5 activation in primary human cells.
Caption: Workflow for in vitro analysis of IRF5 inhibition.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Pre-treat the cells with this compound at desired concentrations (e.g., 1 µM or 3 µM) or a vehicle control (DMSO) for 30 minutes.[10]
-
Stimulate the cells with a TLR7/8 agonist, such as R-848 (e.g., 3 µM), for 30 minutes (for nuclear translocation) or 60 minutes (for phosphorylation).[10]
-
For phosphorylation analysis, lyse the cells and analyze the lysates via Western blot or capillary-based immunoassay using antibodies against phospho-IRF5, total IRF5, and a loading control (e.g., GAPDH).[10]
-
For nuclear translocation analysis, fix and permeabilize the cells, stain with an anti-IRF5 antibody and a nuclear counterstain (e.g., DAPI), and analyze by immunofluorescence microscopy or imaging flow cytometry.
In Vivo Assessment of this compound Efficacy in a Mouse Model of SLE
This protocol outlines the use of this compound in the NZB/W F1 mouse model of systemic lupus erythematosus.
Methodology:
-
Utilize NZB/W F1 mice, a well-established model that spontaneously develops an autoimmune disease resembling human SLE.
-
Administer this compound (e.g., 40.0 mg/kg, subcutaneous injection, once daily) or a vehicle control to the mice.[5] Treatment can be initiated either before or after disease onset to assess prophylactic or therapeutic effects.
-
Monitor disease progression by regularly collecting serum samples to measure levels of autoantibodies (e.g., anti-dsDNA IgG) via ELISA.
-
At the end of the study, sacrifice the mice and assess disease-related pathology, including splenomegaly (spleen weight) and renal dysfunction (e.g., proteinuria, kidney histology).
Logical Relationship of Tools for Studying IRF5
The following diagram illustrates the points of intervention for different tools used to study IRF5 function.
Caption: Intervention points of different tools in the IRF5 activation cascade.
Conclusion
This compound represents a valuable and specific tool for the study of IRF5 function. Its ability to selectively inhibit IRF5 phosphorylation with minimal effects on other pathways, such as NF-κB, provides a significant advantage over less specific methods like upstream kinase inhibitors. While genetic methods like CRISPR/Cas9 and siRNA offer high specificity, this compound provides the flexibility of reversible inhibition and is readily applicable for both in vitro and in vivo studies. For researchers investigating the role of IRF5 in inflammatory and autoimmune diseases, this compound is a potent and precise pharmacological tool to dissect the contributions of this critical transcription factor.
References
- 1. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 2. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 3. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
